4,4'-Azobis(4-cyanovaleric acid)

Catalog No.
S590686
CAS No.
2638-94-0
M.F
C12H16N4O4
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Azobis(4-cyanovaleric acid)

CAS Number

2638-94-0

Product Name

4,4'-Azobis(4-cyanovaleric acid)

IUPAC Name

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

VFXXTYGQYWRHJP-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N

solubility

0.01 M

Synonyms

4,4’-Azobis(4-cyanopentanecarboxylic Acid); 4,4’-Azobis(cyanovaleric Acid); 4,4’-Azobis[4-cyanopentanoic Acid]; 4,4’-Azobis[4-cyanovaleric Acid]; ABCPA; ABCVA; ACV-A; Azobis(cyanovaleric Acid); NC 25; NSC 114466; V 501; VA 501; Vazo 68; Vazo 68WSP; 4

Canonical SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N

ABCVA solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Solubility of ABCVA

ABCVA is a free radical initiator crucial in polymer synthesis, particularly in reversible addition−fragmentation chain transfer (RAFT) polymerization. Its key properties are summarized in the table below [1] [2].

Property Description
IUPAC Name 4,4'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) [1]
CAS Number 2638-94-0 [2]
Molecular Formula C₁₂H₁₆N₄O₄ [1] [2]
Molar Mass 280.28 g·mol⁻¹ [1] [2]
Physical Form White crystalline powder [1]
Melting Point 118 - 125 °C [1]
General Solubility Highly soluble in water and organic solvents [2]

Experimental Methods for Solubility Determination

For researchers requiring precise, quantitative solubility data, the following established experimental protocols can be used.

Shake Flask Method

The shake flask method is the primary and most accurate technique for determining equilibrium solubility [3].

  • Principle: The solute is added to a solvent in excess and agitated until a saturated solution is achieved, meaning equilibrium is reached between the dissolved and undissolved substance [3].
  • Procedure:
    • Place a known volume of solvent in a sealed container and maintain it at a constant temperature (e.g., 4°C for stability or 37°C for biopharmaceutical relevance) [3].
    • Add an excess amount of the pure solute (ABCVA) to the solvent [3].
    • Agitate the mixture vigorously for a sufficient time to reach saturation [3].
    • After equilibrium is achieved, separate the saturated solution from the undissolved solute, typically by filtration or centrifugation [3].
    • Analyze the concentration of the solute in the saturated solution using a reliable analytical method [3].
  • Key Considerations:
    • The solvent and solute must be of high purity [3].
    • The method for separating the saturated solution from the solid must be effective [3].
    • Temperature must be tightly controlled throughout the experiment [3].
Analytical Techniques

After obtaining a saturated solution via the shake flask method, the solute concentration is quantified using techniques like [3]:

  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity by separating the drug from impurities or degradation products [3].
  • UV-Vis Spectroscopy: A direct method for analyzing aqueous samples if the solute has a characteristic chromophore [3].

Modern Workflow for Solubility Prediction and Testing

For developing new compounds, a modern workflow that combines computational prediction with experimental validation is highly efficient. The following diagram illustrates this integrated approach.

Start Start: New Compound CompPred Computational Solubility Prediction Start->CompPred ExpDesign Design Experiment (Select Solvents) CompPred->ExpDesign LabTest Laboratory Testing (Shake Flask Method) ExpDesign->LabTest Analyze Analyze Solution (HPLC, UV, etc.) LabTest->Analyze Result Result: Quantitative Solubility Data Analyze->Result

Research workflow for solubility determination.

A significant modern tool is the FastSolv model, a freely available machine learning model developed by MIT researchers. It predicts how well a molecule will dissolve in hundreds of organic solvents, helping to identify optimal and potentially less hazardous solvents early in the drug discovery and synthesis planning process [4].

Key Takeaways

  • General Solubility: ABCVA is documented as highly soluble in water and organic solvents, making it versatile for various polymerization reactions [2].
  • Quantitative Data: For precise numerical data, you will need to perform laboratory experiments using the shake flask method [3].
  • Modern Methods: Machine learning models like FastSolv can significantly accelerate solvent selection by providing accurate solubility predictions before lab work begins [4].

References

ACVA thermal decomposition temperature and half-life

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Decomposition Characteristics of ACVA

The table below summarizes the key thermokinetic parameters of ACVA's pyrolysis from a 2023 study.

Parameter Value Condition/Method
Decomposition Process Four mass loss stages [1] -
Primary Heat Release First and final stages [1] -
Total Heat Release (ΔHd) 4706 J g⁻¹ [1] -
Apparent Activation Energy (Ea) 91 kJ mol⁻¹ [1] Kissinger–Akahira–Sunose (KAS) method
Key Toxic Decomposition Products Hydrogen cyanide (HCN), Methane (CH₄) [1] TGA-FTIR analysis

As a free radical initiator, ACVA is classified as Vazo 68 WSP in commerce and has a 10-hour half-life temperature of 68°C [2]. Compared to other common azo initiators, ACVA has a relatively low apparent activation energy and high heat release, indicating a higher potential for thermal runaway accidents if not handled properly at elevated temperatures [1].

Experimental Protocols for Thermal Analysis

The study employed several standard thermal analysis techniques, which can be replicated to assess thermal stability.

Thermal Analysis Methods

The research primarily used Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [1].

  • TGA measures mass changes as a function of temperature, identifying different decomposition stages [1] [3].
  • DSC measures heat flow differences between a sample and reference, quantifying exothermic and endothermic processes and the heat released [1] [3].
  • These techniques are often coupled with Fourier-Transform Infrared (FTIR) spectroscopy (TGA-FTIR) to identify gaseous decomposition products in real-time [1].
Thermokinetic Calculation Method

The Kissinger–Akahira–Sunose (KAS) isoconversional method was used to calculate the apparent activation energy (Ea) [1]. This method involves performing multiple TGA or DSC experiments at different heating rates (β) and analyzing how the peak temperatures shift to determine Ea without assuming a specific reaction model.

The following diagram illustrates the general workflow for the thermal hazard assessment described in the study.

start Start Thermal Analysis tga TGA Experiment start->tga dsc DSC Experiment start->dsc data Data at Multiple Heating Rates tga->data dsc->data ftir FTIR Gas Analysis result Obtain Parameters: Ea, ΔHd, Decomp. Products ftir->result data->ftir Gases from decomposition kinetic Kinetic Analysis (KAS Method) data->kinetic kinetic->result

Experimental workflow for ACVA thermal hazard assessment

Safety and Handling Implications

The thermal data has direct implications for the safe handling of ACVA in a laboratory or industrial setting.

  • Thermal Runaway Risk: The low activation energy and high heat release mean that once decomposition begins, the reaction can become self-accelerating and difficult to control [1].
  • Toxic Byproducts: The generation of hydrogen cyanide (HCN) requires adequate engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to prevent exposure [1].
  • Process Safety: Strict temperature control is necessary during processes using ACVA. Its thermal stability should be a key consideration in process design to prevent accidental decomposition [1].

References

V-501 azo polymerization initiator specification

Author: Smolecule Technical Support Team. Date: February 2026

V-501 Azo Initiator Technical Specifications

The table below summarizes the core physical and chemical properties of V-501, also known as 4,4'-Azobis(4-cyanovaleric acid) or ACVA [1].

Property Value / Description
CAS Number 2638-94-0 [1]
Chemical Name 4,4'-Azobis(4-cyanovaleric acid) [1]
Molecular Formula C12H16N4O4 [1]
Molecular Weight 280.28 g/mol [1]
Appearance White powder [1]
Melting Point 120-123 °C (decomposes) [1]
10-hr Half-life Temp. 63 °C (in DMF) [1]
Self-accelerating Decomposition Temp. (SADT) 60 °C [1]
Activation Energy (Ea) 134.0 kJ/mol [1]
Frequency Factor (ln A) 37.70 [1]

The following table details the solubility profile of V-501, which is critical for experimental planning [1].

Solubility Solvents
Freely Soluble Ethanol, Ether, Formamide [1]
Soluble Methanol, Hot Water, Alkali [1]
Practically Insoluble Water (at room temperature), Toluene [1]

Experimental Protocols and Research Applications

V-501 is valued not only as a free-radical initiator but also as a source of carboxyl functional groups for post-polymerization modification and as a building block for more complex initiator systems [1] [2].

  • Synthesis of Macroazo Initiators: V-501 can be used to create polymer-based azo initiators (macroazo initiators). In one documented procedure, a hydroxyl-functionalized polymer like poly(3-hydroxybutyrate)-diol (PHB-diol) is reacted with 4,4'-azo bis cyanopentanoic acid (another name for V-501) to form a PHB-based macroazo initiator (PHBai). This macro-initiator is then used to initiate the polymerization of vinyl monomers like methyl methacrylate (MMA) to form block copolymers [2].
  • Partitioning in Precipitation Polymerization: A study on the quasi-static precipitation polymerization of acrylamide (AAm) and methacrylic acid (MAc) in ethanol investigated the behavior of various azo initiators. It was found that V-501, due to its carboxylic acid groups, exhibits a unique partitioning behavior: while it dissolves in the continuous phase (ethanol), a portion of it is also adsorbed on the surface of the minimonomer droplets. This adsorption influences the polymerization rate, which was observed to be strongly related to the product of the initial monomer concentration (W₀) and the initial initiator concentration (Ci,0) [3].
  • Kinetics in Free-Radical Polymerization: In a direct comparison between a macro-RAFT agent and a macroazo initiator (synthesized using V-501) for MMA polymerization, the azo-initiated system exhibited a slightly higher overall rate constant (k = 1.28 × 10–4 L/mol·s) compared to the RAFT system (k = 1.11 × 10–4 L/mol·s). The activation energy for the macroazo-initiated system was calculated to be 1.05 kJ/mol [2].

Mechanism and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of V-501 and a key experimental workflow described in the research.

G V501 V-501 Molecule (4,4'-Azobis(4-cyanovaleric acid)) Homolysis Homolytic Cleavage V501->Homolysis Input Heat Heat (Δ) ~63°C in DMF Heat->Homolysis Radical1 ∙CH₂-C(CN)(CH₃)-CH₂-COOH (Carbon-centered Radical) Homolysis->Radical1 Generates Radical2 ∙CH₂-C(CN)(CH₃)-CH₂-COOH Homolysis->Radical2 Generates Monomer Vinyl Monomer (e.g., MMA) Radical1->Monomer Initiates Polymer Growing Polymer Chain Monomer->Polymer Propagates

[caption] Diagram 1: V-501 thermal decomposition and radical polymerization initiation mechanism.

G cluster_synthesis Synthesis of Macroazo Initiator cluster_polymerization Free Radical Polymerization Step1 React PHB-diol with V-501 (ACVA) Step2 Formation of PHB-based Macroazo Initiator (PHBai) Step1->Step2 Step3 Decompose PHBai under heat (e.g., 70°C) Step2->Step3 Step4 Initiate polymerization of MMA monomer Step3->Step4 Step5 Form PHB-PMMA Block Copolymer Step4->Step5 Application Application: Biomedical Materials Step5->Application Materials Starting Materials: PHB-diol, V-501 Materials->Step1

[caption] Diagram 2: Experimental workflow for synthesizing PHB-PMMA block copolymers using V-501.

Key Considerations for Handling and Use

  • Storage: V-501 should be stored at temperatures below 20°C to maintain its stability and prevent premature decomposition [1].
  • Decomposition Safety: The Self-accelerating Decomposition Temperature (SADT) is 60°C. This is the temperature at which self-heating and rapid decomposition can occur, so it is a critical safety parameter to not exceed during storage and handling [1].
  • Functional Group Advantage: The terminal carboxyl groups allow V-501 to be incorporated into polymers, enabling further chemical modification or the synthesis of block copolymers, as illustrated in the experimental workflow above [1] [2].

References

ACVA RAFT polymerization initiator

Author: Smolecule Technical Support Team. Date: February 2026

ACVA in RAFT Polymerization

ACVA is a widely used azo compound that decomposes upon heating to generate free radicals, initiating the RAFT process. Its key advantage is the presence of carboxylic acid functional groups, which improve solubility in polar solvents (like water, when neutralized) and allow for further chemical modification [1] [2].

The table below summarizes the fundamental chemical and physical properties of ACVA that are critical for experimental planning.

Property Value / Description
IUPAC Name 4,4'-Azobis(4-cyanovaleric acid) [3]
Molecular Weight 280.3 g/mol [2]
Melting Point 110–120 °C [2]
10-hour Half-life Temperature 68 °C [2]
Key Feature Carboxylic acid functional groups [1]
Solubility Soluble in water (as sodium salt), DMF, DMSO; low solubility in toluene, xylene [2]

Generic RAFT Polymerization Protocol with ACVA

The following workflow and detailed protocol describe a standard method for a thermally-initiated RAFT solution polymerization using ACVA, adaptable for various monomers.

G Start Start Reaction Setup Step1 1. Dissolve Reactants (Monomers, CTA, ACVA in solvent) Start->Step1 Step2 2. Degas Solution (Freeze-Pump-Thaw cycles) Step1->Step2 Step3 3. Heat Reaction (Typically 60-80 °C under inert atmosphere) Step2->Step3 Step4 4. Monitor Reaction (Track conversion via ¹H NMR) Step3->Step4 Step5 5. Terminate & Purify (Cool, expose to air, precipitate polymer) Step4->Step5 End Pure RAFT Polymer Step5->End

Detailed Step-by-Step Procedure
  • Reaction Setup [3] [4]

    • In a Schlenk tube or a vial sealed with a septum, combine the monomer, Chain Transfer Agent (CTA), and ACVA in an appropriate solvent.
    • Molar Ratios: A typical ratio is [Monomer] : [CTA] : [ACVA]. The specific ratio depends on the target degree of polymerization (DP). A common [CTA]:[ACVA] ratio is 2:1 to minimize the proportion of chains derived from the initiator and reduce dead polymer chains [3].
    • Add an internal standard (e.g., DMF) if conversion will be monitored by ¹H NMR [4].
    • Homogenize the mixture by stirring.
  • Degassing [3]

    • Subject the reaction solution to several (typically 3-4) freeze-pump-thaw cycles to remove dissolved oxygen, which is an inhibitor of free radical polymerization.
    • After degassing, backfill the vessel with an inert gas (e.g., nitrogen or argon).
  • Polymerization

    • Place the sealed reaction vessel in a pre-heated oil bath or heating block. The temperature is typically between 60-80°C, depending on the monomer and the desired decomposition rate of ACVA [3] [4].
    • Allow the reaction to proceed with constant stirring for the required time (often several hours).
  • Monitoring & Termination [3] [4]

    • Monitor monomer conversion over time by analyzing small samples via ¹H NMR spectroscopy.
    • Once the target conversion is reached, terminate the polymerization by:
      • Rapidly cooling the reaction vessel to 0°C.
      • Exposing the solution to air.
  • Polymer Purification

    • Purify the polymer by precipitating it into a large volume of a non-solvent (e.g., ice-cold acetone or diethyl ether).
    • Isolate the precipitate via filtration or centrifugation.
    • Dry the purified polymer under vacuum.

Example Application: Polymerization of MPC

This protocol from the literature details the synthesis of poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), a polymer with excellent blood compatibility, using RAFT polymerization in methanol [3].

Materials
  • Monomer: 2-Methacryloyloxyethyl phosphorylcholine (MPC), 2.0 g (6.8 mmol)
  • CTA: 4-cyanopentanoic acid dithiobenzoate (CTP), 0.030 g (0.10 mmol)
  • Initiator: ACVA, 1.5 × 10⁻² g (0.052 mmol)
  • Solvent: Methanol, 6 mL
  • Target DP: 63
Procedure & Results [3]
  • Dissolve MPC, CTP, and ACVA in 6 mL methanol in a 10 mL Schlenk tube.
  • Degas the solution via four freeze-pump-thaw cycles.
  • Place the tube in a 60 °C oil bath for 11 hours.
  • Determine conversion via ¹H NMR by comparing vinyl monomer peaks (δ 5.3-5.8 ppm) to polymer methyl peaks (δ 0.5-1.4 ppm).
  • Precipitate the polymer in a large volume of acetone.

Results: At >80% conversion, this protocol yielded PMPC with a number-average molecular weight (Mₙ) of 1.4 × 10⁴ g/mol and a low polydispersity (Đ = M𝓌/Mₙ < 1.2), indicating excellent control over the polymerization [3].

Key Experimental Considerations

  • Solvent Selection: ACVA has poor solubility in many organic solvents like toluene and benzene but is soluble in polar aprotic solvents like DMF and DMSO. It can be used in aqueous solutions by first converting it to a water-soluble salt [2].
  • Minimizing Dead Chains: To reduce the formation of dead polymer chains (which lack the active CTA end-group), maintain the concentration of ACVA low relative to the CTA. This ensures that most polymer chains are initiated by the R-group from the CTA rather than the initiator fragments [5] [1].
  • Functional Group Compatibility: The carboxylic acid groups on ACVA allow for the synthesis of functionalized initiators. For example, ACVA can be modified to produce Az-ACVA, an azide-functionalized initiator that introduces an azide group at the α-chain end of the polymer, enabling subsequent "click" chemistry reactions for bioconjugation [1].

References

Comprehensive Application Notes and Protocols: 4,4'-Azobis(4-cyanovaleric acid) in Advanced Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ACVA in Pharmaceutical Applications

4,4'-Azobis(4-cyanovaleric acid) (ACVA), also known as V-501, is a water-soluble azo compound that has gained significant importance in the development of advanced drug delivery systems. As a free radical initiator with carboxyl functional groups, ACVA enables precise control over polymerization processes used to create sophisticated nanocarriers for therapeutic agents. The compound's unique structural features – containing both azo bonds (-N=N-) that decompose at predictable temperatures and terminal carboxylic acid groups that facilitate further conjugation – make it particularly valuable for designing stimuli-responsive drug delivery platforms. These platforms can respond to specific physiological triggers such as temperature changes, magnetic fields, or enzymatic activity to release therapeutic payloads at targeted sites within the body [1] [2].

The growing interest in ACVA within pharmaceutical research stems from its dual functionality as both an initiator for polymerization processes and a potential building block for constructing drug carrier matrices. Unlike many other azo initiators, ACVA's carboxyl groups provide anchoring points for attaching targeting ligands, polyethylene glycol (PEG) chains for stealth properties, or therapeutic molecules themselves. This capacity for chemical modification has positioned ACVA as a versatile tool in the development of next-generation drug delivery systems, particularly those requiring precise spatial and temporal control over drug release [1] [3]. Additionally, its relatively low decomposition temperature (10-hour half-life at 63°C in DMF) allows for polymerization under mild conditions compatible with many therapeutic biomolecules [2].

Fundamental Properties of ACVA

Chemical and Physical Characteristics

ACVA possesses distinct chemical and physical properties that determine its pharmaceutical applications. The compound typically presents as a white crystalline powder with limited solubility in cold water but increased solubility in hot water, methanol, and other polar organic solvents [2]. Its molecular structure features a central azo bond flanked by two identical moieties, each containing a nitrile group and a carboxylic acid functionality, enabling diverse chemical interactions and modification pathways [1].

Table 1: Fundamental Properties of 4,4'-Azobis(4-cyanovaleric acid)

Property Specification Reference
CAS Number 2638-94-0 [1] [3] [4]
Molecular Formula C₁₂H₁₆N₄O₄ [1] [3] [4]
Molecular Weight 280.28-280.284 g/mol [1] [3] [4]
Melting Point 118-125°C (decomposition) [3] [4]
Purity ≥97%-98% [1] [3]
Water Content ~18% (commercial samples) [3]
10-Hour Half-life Temperature 63°C (in DMF) [2]
Thermal Decomposition and Kinetic Parameters

The utility of ACVA in drug delivery systems primarily stems from its predictable thermal decomposition behavior, which follows first-order kinetics. When heated, the azo bond cleaves homolytically to generate two carbon-centered radicals and nitrogen gas. These radicals can then initiate polymerization of various monomers to create polymer-based drug carriers or trigger drug release from existing systems [5]. Understanding the thermal characteristics of ACVA is crucial for designing effective and reproducible pharmaceutical formulations.

Table 2: Thermal and Kinetic Properties of ACVA

Parameter Value Reference
Apparent Activation Energy (Eₐ) 91-134 kJ/mol [5] [2]
Heat of Decomposition (ΔHd) 4706 J/g [5]
Frequency Factor (ln A) 37.70 [2]
Self-Accelerating Decomposition Temperature (SADT) 60°C [2]
Flash Point 258.3±30.1°C [4]

Thermal analysis studies reveal that ACVA undergoes a complex decomposition process with four distinct mass loss stages. The initial and final stages are predominantly exothermic, while intermediate stages exhibit complex heat flow patterns. During decomposition, ACVA generates various volatile products, some of which may be toxic, including hydrogen cyanide (HCN) and methane. This underscores the importance of proper safety protocols when working with ACVA in laboratory and manufacturing settings [5].

ACVA in Drug Delivery System Design

Magnetic Field-Responsive Drug Delivery Systems

ACVA has been successfully incorporated into stimuli-responsive nanocarriers that release therapeutic agents upon exposure to external triggers. Yin et al. (2023) developed an innovative alternating magnetic field-controlled drug delivery system based on ACVA-functionalized Fe₃O₄@chitosan nanoparticles. In this design, ACVA serves as both a radical initiator for polymerization and a cleavable linker that responds to magnetic field-induced thermal effects [1].

The mechanism involves several key steps: when exposed to an alternating magnetic field, the iron oxide core generates localized heat, which triggers decomposition of the ACVA molecules attached to the chitosan matrix. This decomposition leads to radical generation and subsequent breaking of polymer chains or cleavage of drug-polymer conjugates, resulting in controlled drug release. This approach enables precise spatial and temporal control over drug delivery, minimizing off-target effects and improving therapeutic efficacy. The system represents a significant advancement in cancer therapy applications, where targeted drug release can substantially reduce systemic toxicity [1].

Surface-Functionalized Nanoparticles for Targeted Delivery

The carboxylic acid groups in ACVA facilitate the creation of surface-functionalized nanoparticles with enhanced targeting capabilities. Wu et al. (2019) demonstrated the use of ACVA in synthesizing methionine-functionalized biocompatible block copolymers for targeted plasmid DNA delivery to specific cell types. In this application, ACVA was incorporated into the polymer structure, allowing subsequent bioconjugation of targeting ligands through its carboxyl groups [1].

This strategy enables the development of receptor-specific drug carriers that can recognize and bind to particular cell surface markers, enhancing cellular uptake at desired sites. The azo groups in the resulting copolymers can be designed to cleave in response to specific physiological stimuli, such as the reducing environment of tumor tissues or specific pH conditions in inflamed areas. This dual functionality – targeting and stimuli-responsive release – makes ACVA-containing polymers particularly valuable for gene delivery applications where precise intracellular delivery is critical for therapeutic effectiveness [1].

Polymer Brushes and Grafted Surfaces

ACVA has been extensively used to create polymer brush-grafted surfaces with tailored properties for drug delivery applications. Giovannoli et al. (2018) utilized ACVA as a surface-bound azo-initiator for growing molecularly imprinted polymer layers directly onto silica capillaries. Similarly, Nagase et al. (2012) developed thermoresponsive polymer brushes grafted onto silica beads using ACVA initiation, creating chromatography matrices with tunable interaction properties [1].

These polymer brush systems can be engineered to respond to various biological stimuli, including temperature changes, pH variations, or enzyme activity. The controlled grafting enabled by ACVA-initiated polymerization allows precise tuning of drug loading capacity and release kinetics. Such systems are particularly valuable for creating implantable drug delivery devices or coatings for medical implants that require controlled elution of therapeutic agents over extended periods [1].

Experimental Protocols

Protocol: ACVA-Initiated Magnetic-Responsive Nanoparticle Synthesis

This protocol describes the synthesis of Fe₃O₄@chitosan-ACVA nanoparticles for magnetic field-responsive drug delivery, based on the work of Yin et al. (2023) [1].

Materials:

  • Fe₃O₄ nanoparticles (10-20 nm)
  • Chitosan (medium molecular weight)
  • ACVA (≥97% purity)
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N-hydroxysuccinimide (NHS)
  • Acetic acid (1% v/v solution)
  • Model drug (e.g., doxorubicin)
  • Phosphate buffered saline (PBS, pH 7.4)

Equipment:

  • Round-bottom flask (100 mL)
  • Magnetic stirrer with heating
  • Sonicator
  • Alternating magnetic field generator
  • UV-Vis spectrophotometer
  • Centrifuge
  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Chitosan Activation:

    • Dissolve 500 mg chitosan in 50 mL of 1% acetic acid solution by stirring overnight.
    • Add EDC (200 mg) and NHS (120 mg) to the chitosan solution, maintaining pH at 5.5-6.0.
    • Activate for 2 hours at room temperature with continuous stirring.
  • ACVA Functionalization:

    • Dissolve 100 mg ACVA in 10 mL dimethylformamide (DMF).
    • Add dropwise to the activated chitosan solution over 30 minutes.
    • React for 12 hours at room temperature under nitrogen atmosphere.
  • Nanoparticle Formation:

    • Add 200 mg Fe₃O₄ nanoparticles to the chitosan-ACVA conjugate solution.
    • Sonicate for 30 minutes followed by mechanical stirring for 6 hours.
    • Purify by centrifugation at 12,000 rpm for 15 minutes and wash three times with deionized water.
  • Drug Loading:

    • Incubate 100 mg nanoparticles with 10 mL drug solution (1 mg/mL in PBS) for 24 hours.
    • Remove unencapsulated drug by centrifugation and washing.
    • Determine drug loading efficiency by UV-Vis analysis of supernatant.
  • Characterization:

    • Analyze size and zeta potential by dynamic light scattering.
    • Confirm ACVA incorporation by FTIR spectroscopy (characteristic peaks at 2240 cm⁻¹ for -CN and 1710 cm⁻¹ for -COOH).
    • Evaluate magnetic responsiveness using alternating magnetic field exposure.

G start Start Preparation dissolve_chitosan Dissolve Chitosan in Acetic Acid Solution start->dissolve_chitosan activate Activate with EDC/NHS dissolve_chitosan->activate functionalize Add ACVA Solution activate->functionalize form_np Add Fe3O4 Nanoparticles functionalize->form_np purify Purify by Centrifugation form_np->purify load_drug Incubate with Drug Solution purify->load_drug characterize Characterize Final Product load_drug->characterize

Protocol: RAFT Polymerization Using ACVA for Drug Carrier Synthesis

This protocol describes the use of ACVA as an initiator in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create precisely controlled block copolymers for drug delivery [3].

Materials:

  • ACVA (recrystallized from methanol)
  • Monomers (e.g., N-isopropylacrylamide, acrylic acid)
  • RAFT chain transfer agent (e.g., cyanomethyl methylphenylcarbamodithioate)
  • Degassed solvents (tetrahydrofuran, methanol)
  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask with magnetic stir bar
  • Oil bath with temperature control
  • Vacuum line
  • Ice-water bath
  • Gel permeation chromatography system
  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • Add monomer (10 mmol), RAFT agent (0.1 mmol), and ACVA (0.01 mmol) to Schlenk flask.
    • Add degassed solvent (10 mL) to achieve 1:0.01:0.001 molar ratio of monomer:RAFT agent:ACVA.
    • Freeze the solution in liquid nitrogen, evacuate, and thaw under nitrogen (repeat three times).
  • Polymerization:

    • Immerse flask in oil bath preheated to 65°C.
    • Stir reaction mixture for 12-24 hours under nitrogen atmosphere.
    • Monitor conversion by periodically withdrawing small aliquots for ¹H NMR analysis.
  • Polymer Purification:

    • Terminate polymerization by rapid cooling in ice-water bath and exposure to air.
    • Precipitate polymer into cold diethyl ether (10-fold excess).
    • Collect precipitate by filtration and dry under vacuum.
  • Characterization:

    • Determine molecular weight and polydispersity by GPC.
    • Analyze structure by ¹H NMR spectroscopy.
    • Confirm end-group functionality by MALDI-TOF mass spectrometry.

Critical Parameters:

  • Maintain strict oxygen-free conditions throughout polymerization.
  • Optimize monomer-to-initiator ratio based on target molecular weight.
  • Control temperature precisely (±1°C) for reproducible polymerization kinetics.

Safety and Handling Considerations

ACVA requires careful handling due to its thermal sensitivity and potential decomposition hazards. The compound is classified as a flammable solid (UN 1325) with a self-accelerating decomposition temperature (SADT) of 60°C [3] [2]. Thermal analysis studies indicate that ACVA has a relatively low apparent activation energy (91 kJ/mol) compared to other azo initiators, meaning it can more easily undergo thermal runaway reactions if improperly handled [5].

Storage Conditions: ACVA should be stored at temperatures below 20°C, protected from light, and separated from strong oxidizing agents. Commercial samples typically contain approximately 18% water to enhance stability during storage [3] [6].

Decomposition Products: When ACVA decomposes, it generates various volatile compounds, some of which are toxic, including hydrogen cyanide (HCN) and methane. Adequate ventilation and fume hood use are essential when working with ACVA, especially at elevated temperatures [5].

Personal Protective Equipment: Standard laboratory PPE including safety glasses, gloves, and lab coat should be worn. Additional face protection and protective clothing are recommended when handling larger quantities [3].

Conclusion and Future Perspectives

ACVA continues to be a valuable tool in the development of advanced drug delivery systems due to its dual functionality as a radical initiator and a source of addressable carboxylic acid groups. The predictable thermal decomposition kinetics of ACVA enable precise control over polymerization processes, facilitating the creation of drug carriers with tailored properties. Furthermore, the incorporation of ACVA into stimuli-responsive systems allows for external triggering of drug release through various physical stimuli, particularly magnetic fields and elevated temperatures.

Future research directions will likely focus on expanding the biomedical applications of ACVA-containing systems, particularly in the areas of combinatory therapy (simultaneous delivery of multiple drugs) and theranostics (combining therapy and diagnostics). The development of ACVA derivatives with modified decomposition temperatures or enhanced biocompatibility may further broaden the pharmaceutical utility of this versatile initiator. As drug delivery technologies continue to advance, ACVA-based systems are expected to play an increasingly important role in achieving spatiotemporal control over drug release, ultimately improving therapeutic outcomes while minimizing side effects.

References

Application Notes and Protocols: Synthesis and Use of ACVA-Functionalized Fe₃O₄@Chitosan Nanoparticles for Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chitosan-coated iron oxide nanoparticles (Fe₃O₄@CS) represent a leading platform in nanomedicine for targeted drug delivery [1] [2]. Their inherent biocompatibility, biodegradability, and superparamagnetic properties make them ideal candidates for biomedical applications [2] [3]. Functionalization with a thermosensitive linker like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) enables precise, external magnetic field-controlled drug release, offering a powerful tool for spatially and temporally targeted therapy [1]. This document provides detailed protocols for the synthesis, characterization, and drug release assessment of ACVA-functionalized Fe₃O₄@CS nanoparticles, tailored for researchers and drug development professionals.

Synthesis Protocols

Synthesis of Chitosan-coated Iron Oxide Nanoparticles (Fe₃O₄@CS)

The following protocol is adapted from the co-precipitation method [1].

  • Materials:

    • Ferric chloride hexahydrate (FeCl₃·6H₂O)
    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
    • Ammonia solution (NH₄OH, 25%)
    • Chitosan (CS, various molecular weights)
    • Acetic acid (1% v/v)
    • Nitrogen gas
    • Deionized water and anhydrous ethanol
  • Procedure:

    • Solution A: Dissolve 2.203 g (0.01 mol) of FeCl₃·6H₂O and 1.89 g (0.005 mol) of FeSO₄·7H₂O in 25 mL of deoxygenated deionized water under a nitrogen atmosphere [1].
    • Solution B: Dissolve 0.5 g of chitosan in 50 mL of deionized water containing 0.5 mL of acetic acid until transparent [1].
    • In a 250 mL three-neck flask equipped with a mechanical stirrer, combine 25 mL of Solution A and 25 mL of Solution B. Stir vigorously (150 rpm) under a continuous flow of nitrogen for 10 minutes [1].
    • Heat the mixture to 60°C. Then, rapidly add 20 mL of ammonia solution to precipitate the magnetic nanoparticles. Continue stirring for 1 hour at 60°C under N₂ [1].
    • Let the mixture cool to room temperature. Collect the black precipitate (Fe₃O₄@CS) using a permanent magnet or centrifugation.
    • Wash the nanoparticles repeatedly with deionized water and anhydrous ethanol until the supernatant reaches a neutral pH [1] [4].
    • The final product is freeze-dried and stored at 4°C for future use [1].

The following diagram illustrates the synthesis workflow for creating drug-loaded nanoparticles, from core formation to the final product capable of stimulus-responsive release.

G Start Start Synthesis FeSolution Prepare Fe²⁺/Fe³⁺ Solution (1:2 molar ratio) Start->FeSolution Mix Mix Solutions under N₂ FeSolution->Mix CS_Solution Prepare Chitosan Solution (in 1% Acetic Acid) CS_Solution->Mix Precipitate Precipitate with NH₄OH (60°C, 1 hr) Mix->Precipitate Wash Wash & Collect Fe₃O₄@CS Precipitate->Wash ACVA_Act Activate ACVA with DMTMM (4°C, 20 min) Wash->ACVA_Act Conj_ACVA Conjugate with Fe₃O₄@CS (pH 7.2, 5 days, 4°C) ACVA_Act->Conj_ACVA Drug_Conj Conjugate Drug (e.g., TB) via DMTMM activation Conj_ACVA->Drug_Conj FinalNP Final Product: Fe₃O₄@CS-ACVA-Drug Drug_Conj->FinalNP AMF_Release Drug Release via AMF FinalNP->AMF_Release

Synthesis Workflow of ACVA-Functionalized, Drug-Loaded Magnetic Nanoparticles

Functionalization with ACVA and Drug Loading

This protocol describes the covalent grafting of the model drug Toluidine Blue (TB) using ACVA as a thermosensitive linker [1].

  • Materials:

    • Fe₃O₄@CS nanoparticles (from Protocol 2.1)
    • 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
    • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
    • Toluidine Blue (TB) or other amine-containing drug
    • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
  • Procedure:

    • Activation of ACVA:

      • Dissolve 756.8 mg (2.7 mmol) of ACVA in a 1% (w/w) NaOH solution.
      • Adjust the pH to 7.2 using 1M NaOH/HCl.
      • Add 747.1 mg (2.7 mmol) of DMTMM to activate the carboxylic acid groups of ACVA. Stir for 20 minutes at 4°C [1].
    • Conjugation of ACVA to Fe₃O₄@CS:

      • Add 0.9 mmol of Fe₃O₄@CS nanoparticles to the activated ACVA solution.
      • Adjust the pH to 7.2 and stir the mixture for 5 days at 4°C.
      • Separate the product (Fe₃O₄@CS-ACVA) magnetically and wash several times with deionized water [1].
    • Drug Loading (Conjugation of TB):

      • Disperse the obtained Fe₃O₄@CS-ACVA nanoparticles in 100 mL deionized water.
      • Add 249 mg (0.9 mmol) of DMTMM to activate the remaining carboxylic acid termini of the grafted ACVA. Stir for 20 minutes at 4°C.
      • Add 336.6 mg (0.9 mmol) of TB to the suspension.
      • Adjust the pH to 7.2 and stir for 5 days at 4°C.
      • Separate the final product (Fe₃O₄@CS-ACVA-TB) magnetically, wash thoroughly with deionized water, and freeze-dry [1].

Characterization Methods and Data

Rigorous characterization is essential to confirm successful synthesis and ensure nanoparticles possess properties suitable for biomedical application. Key parameters and typical results are summarized below.

Table 1: Key Characterization Techniques for Fe₃O₄@CS-ACVA Nanoparticles

Technique Purpose Sample Results/Key Findings
FT-IR [1] [5] Identify functional groups and confirm coating & functionalization. Peaks at ~580 cm⁻¹ (Fe-O), ~1590 cm⁻¹ (amide), ~1650 cm⁻¹ (C=N, Schiff base after functionalization) [5].
XRD [1] Determine crystal structure and phase of nanoparticles. Characteristic peaks at 2θ: 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, and 62.6° confirm inverse spinel cubic structure of Fe₃O₄ [1].
VSM [1] Measure magnetic properties (saturation magnetization-Ms). Saturation magnetization of ~54.0 emu/g for Fe₃O₄@CS, indicating strong superparamagnetism [1].
TEM/SEM [1] [6] Analyze morphology, size, and distribution. Spherical particles; core-shell structure visible; size range of 50-300 nm, depending on synthesis parameters [1] [6].
DLS [7] [6] Measure hydrodynamic size distribution and Polydispersity Index (PDI). Z-average diameter and PDI (<0.5 indicates monodisperse population) [6]. Affected by CS MW and Chi/TPP ratio [7].
TGA [1] Quantify organic polymer coating content and thermal stability. Weight loss step corresponding to decomposition of chitosan and ACVA coating [1].

Table 2: Optimization of Nanoparticle Size Based on Synthesis Parameters [7] This table shows how key factors influence the final nanoparticle size, a critical quality attribute.

Chitosan Molecular Weight (kD) Chitosan-to-TPP Ratio Observed Effect on Z-Average Diameter
Low (100) Low (5.5:1) Minimal size increase after coating (optimal for small size)
High (600) Low Significant size increase due to polymer chain length
Low High Moderate size increase
High High Largest size increase after coating

Drug Release Protocol and Kinetics

In Vitro Drug Release under Alternating Magnetic Field (AMF)

This protocol assesses the stimuli-responsive release profile of the developed nanocarrier [1].

  • Materials:

    • Fe₃O₄@CS-ACVA-TB nanoparticles
    • Phosphate Buffered Saline (PBS, various pH)
    • Alternating Magnetic Field (AMF) generation device
    • UV-Vis Spectrophotometer or HPLC system
  • Procedure:

    • Dispense a known amount of drug-loaded nanoparticles (e.g., equivalent to 1 mg of TB) into a vial containing 10-50 mL of release medium (PBS, typically pH 7.4).
    • Place the vial in a water bath to maintain a constant physiological temperature (e.g., 37°C) with continuous gentle agitation.
    • For AMF-triggered release, expose the nanoparticle suspension to a defined AMF (e.g., specific frequency and field strength) for controlled intervals.
    • At predetermined time points, separate a small volume of the release medium via centrifugation or magnetic separation.
    • Analyze the supernatant for drug concentration using a calibrated UV-Vis spectrophotometer (e.g., at λ_max for TB) or HPLC.
    • Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.
    • Plot cumulative drug release (%) versus time to generate the release profile.
Data Analysis and Kinetic Modeling

The drug release data should be fitted to mathematical models to understand the release mechanism [1].

  • First-Order Kinetics: ln(100 - %Released) = ln(100) - K₁t (R² > 0.99 for TB release) [1]. This describes release dependent on the concentration of the drug remaining in the nanoparticle.
  • Korsmeyer-Peppas Model: %Released = Kₖp * tⁿ (R² > 0.99 for TB release, n < 0.5) [1]. The release exponent n indicates the drug release mechanism (e.g., Fickian diffusion).

Crucially, a single AMF exposure experiment demonstrated an approximately linear relationship (R² = 0.9712) between cumulative drug release and AMF duration, confirming the ability to control dose by controlling the "on" time of the magnetic field [1]. The following diagram illustrates the mechanism behind this controlled release.

G Stimulus Apply AMF Stimulus Heat Localized Heat Generation (Néel/Brownian Relaxation) Stimulus->Heat ACVA_Cleavage Thermolysis of ACVA Linker Heat->ACVA_Cleavage Bond_Break Covalent Bond Cleavage ACVA_Cleavage->Bond_Break Drug_Release Controlled Drug Release Bond_Break->Drug_Release Control Linear Control: Release ∝ AMF Duration Drug_Release->Control

Mechanism of AMF-Triggered Drug Release from ACVA-Functionalized Nanoparticles

Troubleshooting and Best Practices

  • Agglomeration of Nanoparticles: Ensure thorough washing during synthesis and use of ultrasonication for dispersion before use. Optimization of chitosan molecular weight and cross-linker ratio is critical to prevent aggregation [7] [8].
  • Low Drug Loading Efficiency: Confirm the activity of the coupling agent (DMTMM) and ensure the reaction pH is correctly maintained at 7.2 to facilitate the amide coupling reaction [1].
  • Inconsistent AMF Heating: Calibrate the AMF coil and ensure consistent positioning of samples for reproducible thermal output and drug release kinetics.
  • Storage: Store freeze-dried nanoparticles at 4°C in a desiccator to preserve stability and prevent premature degradation or aggregation [4] [3].

References

Comprehensive Application Notes and Protocols for Vazo 68 WSP Free Radical Initiator in Pharmaceutical and Polymer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vazo 68 WSP Free Radical Initiator

Vazo 68 WSP (Water-Soluble Powder) is a specialized azonitrile-based free radical initiator manufactured by Chemours, designed specifically for polymerization processes in aqueous environments. With the chemical name 4,4′-azobis-(4-cyanovaleric acid) and molecular structure that incorporates hydrophilic carboxylic acid groups, this initiator enables efficient free radical initiation across diverse water-based systems [1] [2]. Unlike conventional organic peroxides that pose significant safety risks and generate oxidizing radicals, Vazo 68 WSP undergoes clean thermal decomposition to generate free radicals along with nitrogen gas, without abstracting hydrogen atoms from growing polymer chains [1]. This property makes it particularly valuable for researchers and drug development professionals who require precise control over polymer architecture with minimal chain defects for pharmaceutical applications such as drug delivery systems and biomedical devices.

The fundamental decomposition mechanism of Vazo 68 WSP involves first-order kinetics where each molecule thermally cleaves to generate two carbon-centered free radicals and a mole of nitrogen gas. This decomposition rate remains unaffected by common contaminants such as metal ions or solvent choice, providing excellent reproducibility across different reaction conditions [1] [3]. The initiation efficiency stems from the stability of the cyanopropyl radicals generated, which readily attack vinyl double bonds of monomers while resisting side reactions that could lead to branching or cross-linking [1]. This controlled initiation pathway enables the synthesis of polymers with well-defined molecular weights and architectures essential for pharmaceutical applications where consistency and predictability are critical.

Chemical Properties and Characteristics

Fundamental Physicochemical Properties

Vazo 68 WSP possesses distinctive chemical characteristics that make it particularly suitable for aqueous polymerization systems and pharmaceutical applications. Its water solubility differentiates it from most other azonitrile initiators, allowing direct incorporation into water-based formulations without organic co-solvents [2]. The initiator typically appears as a clear to pale yellow liquid with a molecular weight that varies depending on its specific composition and formulation [2]. The compound demonstrates a decomposition temperature of approximately 68°C (154°F), which corresponds to its 10-hour half-life temperature, making it ideal for polymerizations conducted at moderate temperatures [1] [2]. This thermal profile provides sufficient energy for efficient radical generation while minimizing the risk of premature decomposition during handling and storage.

The chemical structure of Vazo 68 WSP features polar carboxylic acid groups that confer both water solubility and the potential for further functionalization, while the azonitrile moiety remains responsible for radical generation upon thermal activation. Unlike peroxide-based initiators that produce highly oxidizing radicals, the radicals generated from Vazo 68 WSP are carbon-centered and less prone to hydrogen abstraction, resulting in fewer unintended chain termination events and structural defects [1]. This characteristic is particularly valuable when synthesizing polymers for pharmaceutical applications where precise molecular architecture directly impacts performance and safety profiles.

Comparative Analysis of Vazo Initiator Series

Table 1: Comparative Properties of Vazo Free Radical Initiators

Grade Chemical Name 10-Hour Half-Life Temp (°C) Solubility Profile Key Applications
Vazo 52 2,2'-azobis(2,4-dimethylvaleronitrile) 52 Organic solvents Low-temperature polymerizations
Vazo 64 2,2'-azobis(isobutyronitrile) 64 Organic solvents Cost-effective general applications
Vazo 67 2,2'-azobis(2-methylbutyronitrile) 67 Broad organic solvent range Enhanced solubility in diverse monomers
Vazo 88 1,1'-azobis(cyanocyclohexane) 88 Organic solvents High-temperature polymerizations
Vazo 56 WSP 2,2'-azobis(2-methylpropionamidine) dihydrochloride 56 Water-soluble Aqueous systems, lower temperature
Vazo 68 WSP 4,4′-azobis-(4-cyanovaleric acid) 68 Water-soluble and limited organic solubility Aqueous systems, moderate temperature

Table 2: Key Advantages of Vazo 68 WSP Versus Conventional Initiators

Property Vazo 68 WSP Organic Peroxides Other Azo Initiators
Hydrogen Abstraction Minimal Significant Moderate to Low
Safety Profile Excellent - not shock sensitive Poor - volatile and shock sensitive Good - thermally stable
Redox Reactions Not susceptible Highly susceptible Not susceptible
Byproducts Nitrogen gas only Oxygen-containing compounds Nitrogen gas only
Polymer Defects Minimal branching/crosslinking Significant branching Minimal to moderate
Aqueous Compatibility Excellent Poor Variable

As illustrated in Table 1, Vazo 68 WSP occupies a unique position within the Vazo initiator series, offering both water solubility and a moderate decomposition temperature that bridges the gap between the lower-temperature Vazo 56 WSP and the organic-soluble grades [1]. This balance makes it particularly versatile for applications requiring aqueous processing at temperatures that optimize monomer conversion while minimizing energy input. The comparative advantages highlighted in Table 2 demonstrate why Vazo 68 WSP provides significant benefits for pharmaceutical and biomedical applications where polymer purity, structural control, and safety are paramount considerations [1].

Applications in Research and Industry

Pharmaceutical and Biomedical Applications

Vazo 68 WSP enables the synthesis of precisely controlled polymers for diverse pharmaceutical applications, leveraging its water solubility and clean decomposition profile. In drug delivery systems, the initiator facilitates the production of polymeric carriers with well-defined molecular weights and architectures that directly impact drug loading capacity, release kinetics, and biodistribution [2]. The minimal chain transfer reactions during polymerization ensure consistent polymer composition batch-to-batch, critical for regulatory approval and clinical translation [1]. Research demonstrates particular utility in creating stimuli-responsive polymers that release therapeutic payloads in response to specific physiological triggers, with Vazo 68 WSP providing the necessary control over copolymer composition and functionality.

A notable specialized application emerges in mass spectrometry-based protein sequencing, where Vazo 68 has been conjugated to peptides for Free Radical Initiated Peptide Sequencing (FRIPS) [4]. When coupled to peptides and electrosprayed into an ion trap mass spectrometer, the Vazo 68-peptide conjugate generates free radicals upon collisional activation that subsequently fragment the peptide backbone, predominantly producing z-type fragments similar to those observed in Electron Capture Dissociation (ECD) [4]. This methodology represents a significant advancement toward completely gas-phase approaches for protein sequencing and structural analysis, with Vazo 68's consistent radical generation playing a crucial role in fragmentation reproducibility.

Industrial and Material Science Applications

Table 3: Industrial Applications of Vazo 68 WSP in Polymer Synthesis

Industry Application Polymers Synthesized Benefits of Vazo 68 WSP
Coatings Water-based paints, architectural coatings Acrylic polymers, copolymers Reduced yellowing, improved adhesion, low VOC
Adhesives Water-based adhesive formulations Polyvinyl acetate, acrylic adhesives Enhanced bonding strength, environmental compliance
Medical Devices Protective coatings, hydrogels Polyacrylamides, responsive polymers Biocompatibility, minimal extractables
Textiles Fabric coatings, smart textiles Polyacrylate dispersions Improved durability, wash resistance
Electronics Protective coatings for components Conductive polymers, dielectric layers Purity, minimal metal ion contamination
Packaging Water-soluble films, barrier coatings Polyvinyl alcohol, acrylic copolymers Clarity, controlled dissolution

Beyond pharmaceutical applications, Vazo 68 WSP enables advanced material development across diverse industries, particularly where water-based processing aligns with sustainability initiatives and regulatory requirements. In coatings and adhesives, the initiator facilitates the production of low-VOC formulations that comply with increasingly stringent environmental regulations while maintaining performance characteristics equivalent to solvent-based systems [2]. The resistance to yellowing and improved stability of polymers initiated with Vazo 68 WSP proves particularly valuable in applications requiring optical clarity or long-term aesthetic preservation, such as clear coatings, architectural paints, and packaging materials [2].

The compatibility with diverse polymerization techniques including emulsion, suspension, and solution polymerization further expands the utility of Vazo 68 WSP across material classes from elastomers to rigid plastics [3]. In electronic applications, the absence of metal ions in the decomposition pathway and the minimal oxygen incorporation in polymers ensure dielectric properties remain uncompromised, making it suitable for protective conformal coatings and encapsulants [1]. The versatility of this initiator across such diverse applications underscores its fundamental advantages in generating well-defined polymers with tailored properties for specific performance requirements.

Experimental Protocols and Methodologies

Emulsion Polymerization of Acrylic Copolymers for Pharmaceutical Coatings

Objective: This protocol describes the synthesis of acrylic copolymer nanoparticles via emulsion polymerization using Vazo 68 WSP as the initiator, suitable for enteric coatings of pharmaceutical tablets or drug encapsulation [2].

Materials:

  • Vazo 68 WSP initiator (4,4′-azobis-(4-cyanopentanoic acid))
  • Monomer mixture: Methyl methacrylate (70%), Butyl acrylate (25%), Acrylic acid (5%)
  • Surfactant: Sodium dodecyl sulfate (SDS)
  • Deionized water (degassed)
  • Nitrogen gas (high purity)

Equipment:

  • 500 mL jacketed reactor with mechanical stirring, temperature control, and reflux condenser
  • Nitrogen inlet and bubbling system
  • Syringe pumps for monomer addition
  • Sampling setup with nitrogen purge

Procedure:

  • Reactor Setup and Aqueous Phase Preparation:

    • Charge 300 mL of degassed deionized water into the reactor
    • Add 0.5 g SDS and stir until completely dissolved
    • Heat the system to 70°C under mild stirring (150 rpm) with nitrogen bubbling
    • Maintain nitrogen blanket throughout the reaction
  • Initiator Solution Preparation:

    • Dissolve 0.75 g Vazo 68 WSP in 20 mL warm degassed water (40°C)
    • Prepare monomer mixture (total 50 g) and degas with nitrogen for 15 minutes
  • Polymerization Process:

    • Add 10% of the initiator solution to the reactor
    • After 5 minutes, begin continuous addition of monomer mixture over 90 minutes using syringe pump
    • Simultaneously add remaining initiator solution over 120 minutes
    • Maintain temperature at 70±1°C throughout addition
    • After complete addition, continue reaction for additional 4 hours
  • Post-Processing and Characterization:

    • Cool emulsion to room temperature
    • Filter through 200-mesh screen to remove any coagulum
    • Analyze solids content, particle size (DLS), and molecular weight (GPC)
    • Store final emulsion under refrigeration if not used immediately

Critical Parameters:

  • Oxygen exclusion is essential for reproducible molecular weights
  • Temperature control within ±1°C maintains consistent initiation rate
  • Gradual addition prevents localized high viscosity and ensures particle size control

Troubleshooting:

  • Broad particle size distribution: Increase surfactant concentration or improve stirring
  • Low conversion: Verify initiator activity, ensure proper degassing
  • Coagulum formation: Optimize surfactant-to-monomer ratio, adjust addition rate
Synthesis of Peptide Conjugates for Free Radical Initiated Peptide Sequencing (FRIPS)

Objective: This protocol describes the conjugation of Vazo 68 to peptides for mass spectrometry-based sequencing applications, adapted from published research [4].

Materials:

  • Vazo 68 (4,4′-azobis-(4-cyanovaleric acid))
  • Model peptide (e.g., Angiotensin II, DRVYIHPF)
  • Coupling reagents: N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC)
  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Purification supplies: C18 solid-phase extraction cartridges, HPLC solvents

Procedure:

  • Activation of Vazo 68 Carboxylic Acid Groups:

    • Dissolve 50 mg Vazo 68 in 5 mL anhydrous DMF
    • Add 1.2 equivalents NHS and 1.2 equivalents DCC
    • Stir at room temperature for 4 hours under argon
    • Filter to remove dicyclohexylurea precipitate
  • Peptide Conjugation:

    • Dissolve peptide in anhydrous DMF at 5 mM concentration
    • Add 1.5 equivalents of activated Vazo 68 solution dropwise with stirring
    • Maintain pH 7.5-8.0 using N-methylmorpholine as necessary
    • React for 6 hours at room temperature with continuous stirring
  • Purification and Characterization:

    • Dilute reaction mixture with 0.1% aqueous trifluoroacetic acid
    • Purify by reverse-phase HPLC using C18 column
    • Characterize by MALDI-TOF mass spectrometry
    • Lyophilize pure fractions and store at -20°C

Mass Spectrometry Analysis:

  • Prepare 10 µM solution of conjugate in electrospray-compatible solvent
  • Introduce via nano-electrospray into ion trap mass spectrometer
  • Apply collisional activation to generate free radicals
  • Monitor fragmentation pattern, particularly z-type ions

Formulation Guidelines and Technical Considerations

Reaction Setup and Optimization

Successful implementation of Vazo 68 WSP in polymerization processes requires attention to several technical aspects that impact reaction efficiency and product quality. The reaction temperature should typically be maintained between 50°C and 90°C, representing a range of approximately 10-30°C above and below the 68°C 10-hour half-life temperature [1] [3]. This temperature window ensures adequate initiator decomposition rate while avoiding excessively short radical lifetimes that could compromise initiation efficiency. For processes requiring higher temperatures, the extended temperature capability of Vazo 68 WSP (up to 125°C in industrial processes) can be leveraged, though with significantly reduced half-life [3].

The initiator concentration typically ranges from 0.1 to 2.0 mol% relative to total monomers, with specific ratios determined by target molecular weight and reaction kinetics. Higher concentrations generally yield lower molecular weight polymers due to increased radical flux and termination rates. The solubility characteristics of Vazo 68 WSP make it particularly suitable for aqueous systems, though it does exhibit limited solubility in some polar organic solvents [2]. For systems requiring enhanced organic solubility, Vazo 67 represents a better option, though it lacks the water compatibility [1]. The decomposition rate of Vazo 68 WSP remains unaffected by metal ions or solvent choice, providing consistent performance across diverse formulation environments [3].

Safety and Handling Considerations

While Vazo 68 WSP offers improved safety characteristics compared to organic peroxides, proper handling and storage protocols remain essential for safe laboratory and manufacturing practices:

  • Storage Conditions: Store in cool, dry place away from heat sources with temperature preferably below 30°C [2]
  • Decomposition Management: The nitrogen gas released during decomposition requires venting in closed systems to prevent pressure buildup
  • Thermal Hazard Mitigation: Avoid confinement of large quantities of pure material, especially at elevated temperatures
  • Solution Stability: Highly concentrated solutions in reactive monomers may exhibit self-accelerating decomposition and should be handled with appropriate precautions [3]

Graphical Representation of Polymerization Workflow

The following Graphviz diagram illustrates the emulsion polymerization process using Vazo 68 WSP, showing the sequence from initiation to final polymer particle formation:

G cluster_0 Phase I: Initialization cluster_1 Phase II: Reaction Process cluster_2 Phase III: Completion & Analysis cluster_3 Radical Generation Mechanism A Aqueous Phase Preparation (Water + Surfactant) B Vazo 68 WSP Activation (70°C, Nitrogen Atmosphere) A->B D Initial Radical Generation Thermal Decomposition at 70°C B->D G Polymerization Completion 4 Hours Reaction Time C Monomer Mixture (MMA, BA, AA) C->D E Nucleation Micelle Formation D->E F Particle Growth Monomer Addition (90 min) E->F F->G H Cooling and Filtration Remove Coagulum G->H I Characterization DLS, GPC, Solids Content H->I J Vazo 68 WSP Molecule K Thermal Decomposition (68-70°C) J->K L 2 Cyanopropyl Radicals + N₂ Gas K->L

Diagram 1: Emulsion Polymerization Workflow Using Vazo 68 WSP Free Radical Initiator

Conclusion

Vazo 68 WSP represents a versatile and efficient free radical initiator specifically designed for aqueous polymerization systems, offering significant advantages over traditional peroxide-based initiators in terms of safety, polymer quality, and procedural simplicity. Its clean decomposition mechanism that generates only nitrogen gas and carbon-centered radicals, combined with its water solubility, makes it particularly valuable for pharmaceutical applications including drug delivery systems, biomedical device coatings, and specialized research techniques such as Free Radical Initiated Peptide Sequencing [1] [4]. The protocols and guidelines provided in this document offer researchers comprehensive methodologies for implementing this initiator in both conventional polymer synthesis and specialized applications, with the graphical workflow enhancing understanding of the reaction process.

The precise control over molecular weight and minimal chain branching achieved with Vazo 68 WSP enable the production of polymers with consistent properties and performance characteristics essential for pharmaceutical development and regulatory approval [1]. As water-based systems continue to gain prominence across research and industrial applications for safety, environmental, and economic reasons, the importance of specialized initiators like Vazo 68 WSP will continue to grow. Researchers are encouraged to leverage the fundamental properties and application protocols described in these notes to develop innovative polymer-based solutions addressing challenges in drug delivery, diagnostics, and therapeutic interventions.

References

Comprehensive Application Notes and Protocols for Temperature-Sensitive Switch Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Temperature-Sensitive Drug Delivery Systems

Temperature-sensitive drug delivery systems represent a cutting-edge approach in pharmaceutical technology that enables precise spatial and temporal control over drug release kinetics. These intelligent polymer systems respond to thermal stimuli by undergoing predictable physicochemical changes, making them particularly valuable for therapeutic applications where localized drug delivery can significantly enhance efficacy while minimizing systemic side effects. The fundamental principle underlying these systems involves a phase transition behavior that occurs at specific critical temperatures, allowing the material to switch between different states (e.g., sol-to-gel or hydrated-to-dehydrated) in response to temperature changes in their environment. This reversible transition enables these systems to act as "on-off" switches for drug release, providing unprecedented control over therapeutic dosing.

The clinical significance of temperature-sensitive systems stems from their ability to address fundamental challenges in conventional drug administration. Traditional oral and vascular drug delivery methods often result in suboptimal drug distribution, where only a small fraction of the administered dose reaches the target site while the remainder circulates throughout the body, potentially causing unwanted side effects. In contrast, localized therapeutic approaches using temperature-sensitive systems allow for higher drug concentrations directly at the disease site, reduced systemic toxicity, improved patient compliance through simplified administration, and enhanced therapeutic outcomes through sustained release profiles. These advantages are particularly valuable in treating conditions such as cancer, chronic inflammatory diseases, and localized infections where targeted therapy is critical.

Key Material Systems and Their Properties

Classification of Thermosensitive Polymers

Temperature-sensitive polymers utilized in drug delivery systems can be broadly categorized into natural polymers and synthetic polymers, each offering distinct advantages for pharmaceutical applications. Natural polymers such as chitosan, cellulose, and various polysaccharides exhibit inherent biocompatibility and biodegradability, making them attractive for clinical applications. These materials are typically derived from biological sources and often demonstrate excellent tissue compatibility and low immunogenicity. Synthetic polymers, including poloxamers (Pluronics), poly(N-isopropylacrylamide) (PNIPAAm), and various polyester-based copolymers, provide precise control over molecular structure, transition temperatures, and degradation profiles through tailored synthesis approaches. The versatility of synthetic polymers allows researchers to engineer specific properties such as mechanical strength, degradation kinetics, and trigger temperatures to match particular therapeutic requirements.

The gelation mechanism of these polymers varies significantly between material classes. For instance, poloxamers form micellar structures that pack into gel networks as temperature increases, while PNIPAAm undergoes a coil-to-globule transition driven by hydrophobic interactions. Natural polymers like chitosan often form gels through interchain hydrogen bonding or complexation with other molecules. Understanding these diverse mechanisms is crucial for selecting appropriate materials for specific drug delivery applications, as the gelation process directly impacts drug encapsulation efficiency, release kinetics, and administration feasibility.

Critical Material Properties and Selection Criteria

Table 1: Key Properties of Common Temperature-Sensitive Polymers for Drug Delivery

Polymer System Transition Temperature Transition Type Degradation Time Key Advantages Limitations

| Poloxamers (Pluronics) | 5-30°C (sol-gel) 35-50°C (gel-sol) | LCST | Days to weeks | Low toxicity, FDA approved for some applications, rapid response | Short integrity maintenance, potential dissolution | | PNIPAAm | 32-37°C | LCST | Tunable through copolymerization | Sharp transition, highly tunable properties | Unknown long-term toxicity, limited biocompatibility | | PEG-PLGA-PEG | 30-35°C (sol-gel) 40-70°C (gel-sol) | LCST | >1 month | Biodegradable, suitable for long-term delivery | Complex synthesis | | Chitosan-based | Varies with formulation | LCST/UCST | Weeks to months | Excellent biocompatibility, natural origin | Batch-to-batch variability | | Cellulose derivatives | Varies with derivatives | UCST | Weeks to months | Abundant source, modifiable | Limited transition near body temperature |

When selecting temperature-sensitive polymers for drug delivery applications, researchers must consider multiple critical parameters to ensure optimal performance. The lower critical solution temperature (LCST) represents perhaps the most important property, as it determines the temperature at which the polymer undergoes phase transition. For biomedical applications, polymers with LCST values slightly below or near body temperature (37°C) are particularly valuable, as they enable administration as liquids that form gels or depots upon contact with body tissues. Additional considerations include biodegradation kinetics, which should match the intended therapeutic duration; mechanical properties that affect injectability and depot integrity; biocompatibility to ensure minimal tissue irritation or immune response; and drug compatibility that maintains stability of the therapeutic payload throughout encapsulation and release.

Advanced Material Systems and Composites

Table 2: Advanced Thermosensitive Systems for Specialized Applications

System Type Components Transition Trigger Drug Release Mechanism Applications
Thermosensitive Liposomes Phospholipids with sensitive bilayers Mild hyperthermia (40-45°C) Membrane permeability increase Localized cancer therapy
Composite Hydrogels Polymer networks with nanoparticles Body temperature Diffusion and degradation Sustained release formulations
Pluronic-Based Nanocarriers Pluronics with targeting moieties Temperature and microenvironment Structural reorganization Targeted cancer therapy
Dual-Sensitive Systems Thermo-pH or thermo-redox polymers Multiple stimuli Combined mechanisms Disease-specific targeting

Recent advances in temperature-sensitive drug delivery have focused on developing composite material systems that enhance functionality and address limitations of single-component approaches. These advanced systems often incorporate nanoparticulate carriers within thermosensitive hydrogels to create multi-stage delivery platforms that combine the benefits of both technologies. For example, thermosensitive liposomes embedded within injectable hydrogels can provide initial rapid drug release followed by sustained delivery. Similarly, dual-sensitive systems that respond to both temperature and other stimuli such as pH, enzyme activity, or redox potential enable more precise targeting to specific disease microenvironments. These sophisticated approaches represent the forefront of smart drug delivery technology, offering increasingly sophisticated control over therapeutic release profiles.

Experimental Protocols and Methodologies

Material Synthesis and Characterization Protocols

Polymer Synthesis and Purification: For synthetic thermosensitive polymers such as PNIPAAm-based systems, polymerize N-isopropylacrylamide monomers using free-radical polymerization under inert atmosphere. Utilize azobisisobutyronitrile (AIBN) as initiator at 60-70°C for 6-24 hours in anhydrous organic solvents. Purify the resulting polymer through precipitation in diethyl ether followed by dialysis against deionized water and lyophilization to obtain the final product. For natural polymer modification such as chitosan grafting, employ carbodiimide chemistry to conjugate thermosensitive segments to the polysaccharide backbone. Purify modified natural polymers through extensive dialysis and characterize the degree of substitution using 1H NMR spectroscopy.

Critical Temperature Determination: Determine the LCST of synthesized polymers using UV-Vis spectroscopy with temperature control. Prepare polymer solutions at 1-5% w/v concentration in phosphate-buffered saline (PBS). Monitor optical transmittance at 500 nm while heating the solution from 20°C to 50°C at a rate of 0.5°C/min. The cloud point is identified as the temperature at which 50% reduction in transmittance occurs. Confirm LCST values using differential scanning calorimetry (DSC) with heating rates of 1-2°C/min, identifying the transition temperature from endothermic peaks in thermograms.

Material Characterization: Evaluate polymer molecular weight and distribution using gel permeation chromatography (GPC) with refractive index detection. Analyze polymer morphology and self-assembly behavior through dynamic light scattering (DLS) for particle size determination and transmission electron microscopy (TEM) for visualization of micellar structures. Characterize mechanical properties of hydrogels using rheometry with temperature-controlled plate geometry, measuring storage (G') and loss (G") moduli during temperature sweeps.

Formulation Development and Drug Loading

Drug Loading Procedures: For small molecule drugs, employ solvent evaporation or dialysis methods for incorporation into polymer systems. Dissolve both polymer and drug in a common organic solvent (e.g., acetone, ethanol) followed by gradual addition to aqueous phase under stirring. Remove organic solvent through rotary evaporation or dialysis against deionized water. For sensitive biologics such as proteins or nucleic acids, utilize incubation loading where the drug is added to pre-formed polymer micelles or hydrogels under gentle mixing conditions to preserve bioactivity.

Encapsulation Efficiency Optimization: Determine optimal drug-polymer ratios through systematic variation of loading parameters. Separate free drug from encapsulated drug using centrifugal filtration (for nanocarriers) or dialysis. Quantify drug loading through UV-Vis spectroscopy, HPLC, or other appropriate analytical methods depending on drug properties. Calculate encapsulation efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100. Aim for encapsulation efficiencies >80% through iterative optimization of loading conditions.

Formulation Stability Assessment: Evaluate physical stability of drug-loaded systems through size distribution analysis over time (0, 7, 14, 30 days) at storage temperatures (4°C and 25°C). Assess chemical stability of encapsulated drugs using HPLC to monitor degradation products. Determine in vitro stability in biologically relevant media including PBS and simulated gastric/intestinal fluids.

In Vitro Release Studies and Kinetic Modeling

Drug Release Protocol: Place drug-loaded formulations (equivalent to 1-5 mg drug) in dialysis membranes (MWCO appropriate for drug size) containing release medium (PBS, pH 7.4). Immerse dialysis units in larger volume of release medium (sink conditions) with constant shaking at 50-100 rpm. Maintain temperature control at specific points below and above LCST (e.g., 32°C and 37°C) using water baths or incubators. Collect samples at predetermined time intervals (0, 1, 2, 4, 8, 12, 24, 48, 72 hours, etc.) and replace with fresh medium to maintain sink conditions. Analyze drug concentration in samples using appropriate analytical methods (UV-Vis, HPLC).

Release Kinetics Analysis: Model release data using multiple mathematical approaches including:

  • Zero-order kinetics: Q = Q₀ + k₀t
  • First-order kinetics: lnQ = lnQ₀ + k₁t
  • Higuchi model: Q = kₕ√t
  • Korsmeyer-Peppas model: Q/Q∞ = kₖtⁿ
  • Weibull model: Q/Q∞ = 1 - exp(-atᵇ)

where Q is cumulative drug release, Q₀ is initial drug amount, Q∞ is total releasable drug, k are release constants, and n is the release exponent. Determine the best-fit model using correlation coefficients (R²) and Akaike information criterion (AIC) values. For thermosensitive liposomes, apply specialized models that account for the parabola-shape-like release curve at transition temperature.

Temperature Cycling Experiments: Conduct experiments with alternating temperatures above and below the LCST to demonstrate the "on-off" release switching capability. Program temperature controllers to cycle between temperatures (e.g., 32°C 37°C) at 4-6 hour intervals while continuously monitoring drug release. Calculate release rates during each phase to quantify the magnitude of thermal switching behavior.

Visualization and Data Analysis

Thermal Transition Mechanisms and Experimental Workflows

thermal_transition Hydrated Hydrated Polymer Chains Dehydrated Dehydrated Polymer Chains Hydrated->Dehydrated Temperature Increase Above LCST Sol Solution State (Low Viscosity) Gel Gel State (High Viscosity) Sol->Gel Sol-Gel Transition Drug_encaps Drug Encapsulated in Polymer Matrix Drug_release Controlled Drug Release Drug_encaps->Drug_release Enhanced Release at Transition Dehydrated->Hydrated Temperature Decrease Below LCST Gel->Sol Gel-Sol Transition

Figure 1: Mechanism of Thermal Transition in LCST-based Drug Delivery Systems. The diagram illustrates the reversible phase change behavior of thermosensitive polymers used for controlled drug release applications.

experimental_workflow cluster_opt Optimization Loop Synthesis Polymer Synthesis and Characterization Formulation Formulation Development and Drug Loading Synthesis->Formulation Charact Material Characterization (DLS, TEM, Rheology) Formulation->Charact Release In Vitro Release Studies at Varied Temperatures Charact->Release Kinetics Release Kinetics Analysis and Model Fitting Release->Kinetics Validation In Vitro/In Vivo Validation Kinetics->Validation Optimize Formulation Optimization Based on Results Kinetics->Optimize Repeat Repeat Characterization Optimize->Repeat Repeat->Release

Figure 2: Experimental Workflow for Development of Temperature-Sensitive Drug Delivery Systems. The diagram outlines the key stages in formulating and characterizing thermoresponsive drug carriers, including the optimization feedback loop.

Mathematical Modeling of Release Kinetics

The release kinetics from temperature-sensitive drug delivery systems often deviate from traditional models due to the complex interplay between polymer relaxation, drug diffusion, and phase transition behavior. For thermosensitive liposomes, the release profile at the transition temperature typically exhibits a parabola-shape-like curve that cannot be adequately fitted by simple first-order kinetic models. Research indicates that the Weibull model provides superior fitting for such triggered release systems, with the equation:

[ Q/Q_∞ = 1 - \exp(-at^b) ]

where ( Q/Q_∞ ) represents the fraction of drug released, ( a ) is a scale parameter, and ( b ) is a shape parameter that characterizes the release mechanism. For nano-sized stimuli-responsive systems below 100 nm, newer models incorporating Laplace pressure as a release-driving force demonstrate improved fitting accuracy. These advanced models account for the rapid, massive drug release observed at the phase transition temperature while maintaining minimal release in non-heated conditions.

When modeling the release data, it is essential to evaluate multiple kinetic models and select the most appropriate based on both statistical criteria and mechanistic plausibility. The Korsmeyer-Peppas model remains valuable for identifying the predominant release mechanism (Fickian diffusion, Case-II transport, or anomalous transport) based on the release exponent value. For temperature-sensitive systems exhibiting on-off release characteristics in response to thermal cycling, piecewise regression models that account for changing release rates at different temperature phases provide the most accurate representation of the switching behavior.

Applications and Future Perspectives

Current Clinical Applications

Temperature-sensitive drug delivery systems have found diverse applications across multiple therapeutic areas. In oncology, thermosensitive liposomes combined with localized hyperthermia enable targeted delivery of chemotherapeutic agents to tumor sites, significantly enhancing drug accumulation in malignant tissues while reducing systemic exposure. For chronic inflammatory conditions such as eosinophilic esophagitis, temperature-sensitive devices deployed in the gastrointestinal tract provide localized drug delivery with the ability to terminate release through ingestion of warm water, offering unprecedented control over treatment regimens. In post-surgical care, thermosensitive hydrogels applied during procedures prevent adhesion formation and deliver analgesics or anti-inflammatory drugs directly to surgical sites, improving recovery outcomes.

The route of administration significantly influences the design of temperature-sensitive systems. Injectable formulations represent the most common approach, with solutions that transition to gel depots at body temperature providing sustained release over periods ranging from days to months. Implantable devices offer extended duration but require minor procedures for placement. Mucoadhesive systems designed for nasal, ocular, or oral mucosal delivery take advantage of the temperature differential between room temperature and mucosal surfaces to trigger gelation, thereby prolonging residence time and enhancing drug absorption. Each application route presents unique design considerations regarding administration convenience, transition temperature precision, and biodegradation profiles.

Emerging Trends and Future Directions

The future development of temperature-sensitive drug delivery systems is advancing along several innovative pathways. Multi-responsive systems that combine temperature sensitivity with other triggers such as pH, enzyme activity, or magnetic responsiveness enable more precise spatial and temporal control over drug release. These systems can respond to specific disease microenvironment characteristics, providing enhanced targeting capabilities. For example, dual thermo-pH responsive polymers can maintain their loaded state during circulation but release therapeutic payload upon encountering both the slightly acidic environment and elevated temperature typical of tumor tissues.

Advanced material designs including biomimetic polymers and bioresponsive composites represent another frontier in the field. These systems incorporate biological recognition elements or mimic natural processes to achieve more sophisticated control over drug release kinetics. Additionally, personalized approaches that tailor transition temperatures and release profiles to individual patient characteristics and disease states hold promise for optimizing therapeutic outcomes. As these technologies mature, temperature-sensitive drug delivery systems are poised to become increasingly integral to precision medicine approaches across diverse therapeutic areas.

Comprehensive Application Notes: Water-Soluble Azo Initiators for Vinyl Polymer Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Water-Soluble Azo Initiators

Water-soluble azo initiators represent a specialized class of radical initiators that decompose thermally to generate free radicals capable of initiating vinyl polymer polymerization in aqueous media. Unlike their organic-soluble counterparts, these compounds contain ionic or polar functional groups such as amidinium, carboxylate, or imidazolinium salts that confer water solubility. This property makes them particularly valuable for aqueous polymerization processes including emulsion, suspension, and solution polymerization where homogeneous distribution of the initiator throughout the aqueous phase is essential for consistent polymerization kinetics and final polymer properties. The fundamental decomposition mechanism involves homolytic cleavage of the carbon-nitrogen bonds adjacent to the azo group, producing nitrogen gas and two carbon-centered radicals that subsequently attack vinyl monomers to initiate chain growth [1] [2].

The distinctive feature of azo initiators compared to peroxide-based initiators is their non-oxidative radical generation, which minimizes side reactions such as hydrogen abstraction that can lead to undesirable branching or cross-linking. This results in better-defined polymer architectures with more controlled molecular weight distributions [3]. Additionally, water-soluble azo initiators span a range of decomposition temperatures, allowing researchers to select initiators appropriate for their specific temperature requirements. For example, VA-044 has a particularly low 10-hour half-life temperature of 44°C, making it suitable for polymerizations requiring low-temperature initiation [4], while other initiators like AIBA and ACVA operate effectively at moderate temperatures from 50-80°C [3]. This combination of aqueous compatibility and controlled decomposition profiles makes water-soluble azo initiators indispensable tools for synthesizing polymers for applications ranging from architecture coatings with superior water-whitening resistance to biomedical hydrogels and water treatment flocculants [5] [3].

Properties of Commercial Water-Soluble Azo Initiators

Comprehensive Initiator Specifications

Table 1: Characteristics of Common Water-Soluble Azo Initiators

Initiator Chemical Name CAS Number 10h Half-Life Temp (°C) Molecular Weight Key Solubilities Special Properties
VA-044 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride 27776-21-2 44 323.27 Freely soluble in water; sparingly soluble in methanol Low-temperature initiation; hydrolysis-resistant [4] [6]
AIBA 2,2'-Azobis(2-methylpropionamidine) dihydrochloride 2997-92-4 56 271.19 Freely soluble in water pH-independent initiation; susceptible to hydrolysis at pH ~6.2 [6] [7]
ACVA 4,4'-Azobis(4-cyanovaleric acid) 2638-94-0 68 280.28 Soluble in water and organic solvents Dual solubility; contains carboxylic acid groups [3]
AIBI 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride - 44 323.27 Freely soluble in water Similar to VA-044; used in thermal hazard studies [8]

Table 2: Kinetic Parameters and Safety Data

Initiator Activation Energy (kJ/mol) Frequency Factor (ln A) Self-Accelerating Decomposition Temp (°C) Storage Conditions Thermal Hazards
VA-044 108.2 30.19 140 Keep below 40°C Lower risk of explosion compared to peroxides [4]
AIBA - - - Keep refrigerated Releases toxic gases upon decomposition [8]
ACVA - - - Room temperature Moderate thermal instability [3]
AIBI - - - Keep below 40°C Similar to VA-044 [8]
Initiator Selection Criteria

The selection of an appropriate water-soluble azo initiator requires consideration of multiple factors that influence polymerization efficacy and final polymer properties. The decomposition temperature of the initiator must align with the thermal stability of the monomer system and the desired polymerization rate. Initiators with lower 10-hour half-life temperatures, such as VA-044 at 44°C, are preferable for heat-sensitive monomers or systems requiring low-temperature processing, while initiators like ACVA with higher decomposition temperatures (68°C) are suitable for more robust polymerization systems [4] [3]. The pH sensitivity of the initiator represents another critical selection criterion, as it significantly impacts initiator stability and decomposition kinetics. Research has demonstrated that while AIBA undergoes hydrolysis at approximately pH 6.2, cyclic initiators like VA-044 exhibit superior hydrolysis resistance across a pH range over extended timescales (up to 30 hours) [6].

The solubility profile of the initiator must correspond to the specific polymerization system. While all initiators listed in Table 1 display adequate water solubility, their compatibility with co-solvents varies significantly. For instance, VA-044 demonstrates limited solubility in methanol and negligible solubility in ethanol, acetone, or toluene [4], whereas ACVA offers versatile solubility in both aqueous and organic media, making it particularly suitable for systems containing water-miscible organic co-solvents [3]. Additionally, functional groups present on the initiator can influence final polymer properties; ACVA contains carboxylic acid groups that may introduce anionic character to polymer chain ends, potentially affecting colloidal stability in subsequent applications [3].

Experimental Protocols

Emulsion Polymerization Using AIBA for PAN Terpolymer

The following protocol describes the aqueous copolymerization of acrylonitrile (AN), methyl acrylate (MA), and itaconic acid (IA) using AIBA as initiator, based on research demonstrating effective macromolecular chain structure regulation [7]. This method produces polyacrylonitrile terpolymers with uniform chain distribution, which are particularly valuable for carbon fiber precursors.

  • Materials Preparation:

    • Monomers: Acrylonitrile (95% purity), methyl acrylate (99% purity), itaconic acid (98% purity)
    • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) - 98% purity
    • Water: Deionized and degassed
    • pH Buffer: Phosphate buffer (0.1 M, pH 4.7)
    • Nitrogen source: High-purity nitrogen (99.99%) for deoxygenation
  • Reaction Setup:

    • Equip a 500 mL jacketed reactor with a mechanical stirrer, thermometer, nitrogen inlet, reflux condenser, and sampling port
    • Charge the reactor with 200 mL deionized water and 45 mL phosphate buffer (0.1 M, pH 4.7)
    • Add itaconic acid (1.8% by mole) and dissolve completely with stirring at 200 rpm
    • Sparge the solution with nitrogen for 30 minutes while maintaining temperature at 50°C
    • Separately dissolve AIBA (0.5-1.0% molar ratio to total monomers) in 10 mL deionized water
  • Polymerization Procedure:

    • With continuous nitrogen flow, add acrylonitrile (95% by mole) and methyl acrylate (3.2% by mole) to the reactor
    • Initiate polymerization by adding the AIBA solution via syringe pump over 10 minutes
    • Maintain temperature at 60±1°C with constant stirring at 300 rpm
    • Monitor reaction progress by tracking solid content and monomer conversion via gravimetric analysis
    • Continue polymerization for 8-12 hours until monomer conversion exceeds 95%
    • Cool the emulsion to room temperature and adjust pH to 7.0 with dilute NaOH if required
  • Product Isolation:

    • Precipitate the polymer by adding the emulsion to a ten-fold volume of methanol with vigorous stirring
    • Filter the polymer and wash with methanol-water mixture (50:50 v/v)
    • Dry under vacuum at 50°C for 24 hours to constant weight

Critical Parameters: Maintaining pH at 4.7 ensures most itaconic acid exists in the first-step dissociated form, optimizing its reactivity with AN propagation radicals [7]. The initiator concentration of 0.5-1.0% molar ratio to total monomers provides the optimal balance between polymerization rate and molecular weight control. This protocol typically yields a PAN terpolymer with composition 94.96-95.07% AN, 3.11-3.36% MA, and 1.68-1.82% IA, effectively matching the raw material ratio and indicating uniform chain distribution [7].

Solution Polymerization with VA-044 for Low-Temperature Applications

This protocol utilizes the low decomposition temperature of VA-044 (44°C 10-hour half-life) for polymerizations requiring mild conditions, such as synthesis of thermosensitive hydrogels or polymerizations involving heat-labile functional monomers.

  • Materials Preparation:

    • Monomers: Selected vinyl monomers (e.g., acrylamide derivatives, acrylic acid)
    • Initiator: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride)
    • Solvent: Deionized water or water-methanol mixtures (90:10 v/v)
    • Nitrogen source: High-purity nitrogen for deoxygenation
  • Polymerization Procedure:

    • Dissolve vinyl monomers (10-20% w/v total concentration) in the selected solvent in a 250 mL three-neck flask
    • Add VA-044 (0.1-0.5% w/v relative to solvent) and stir until completely dissolved
    • Sparge the solution with nitrogen for 30 minutes while maintaining temperature at 35°C
    • Seal the system and gradually increase temperature to 50°C with continuous stirring
    • Maintain at 50±1°C for 6-24 hours depending on desired molecular weight
    • Terminate polymerization by rapid cooling and exposure to air
  • Product Isolation:

    • For water-soluble polymers: Purify by dialysis against deionized water for 72 hours, followed by freeze-drying
    • For water-insoluble polymers: Precipitate in acetone, filter, and dry under vacuum

Note: VA-044 is particularly valuable for systems requiring low-temperature initiation and demonstrates superior hydrolysis resistance compared to amidine-based initiators like AIBA [4] [6]. The concentration of VA-044 can be adjusted from 0.1-0.5% w/v to control molecular weight, with higher initiator concentrations generally yielding lower molecular weight polymers due to increased radical flux and termination rates.

G Start Start Polymerization Process MonomerPrep Monomer Solution Preparation Start->MonomerPrep InitiatorSelection Initiator Selection Start->InitiatorSelection Deoxygenation Deoxygenation with N₂ MonomerPrep->Deoxygenation InitiatorSelection->Deoxygenation Polymerization Thermal Polymerization Deoxygenation->Polymerization Monitoring Reaction Monitoring Polymerization->Monitoring Monitoring->Polymerization Continue Reaction Termination Reaction Termination Monitoring->Termination High Conversion Achieved ProductIsolation Product Isolation & Purification Termination->ProductIsolation Analysis Polymer Characterization ProductIsolation->Analysis

Figure 1: Generalized workflow for vinyl polymerization using water-soluble azo initiators, showing key stages from preparation to characterization.

Safety and Handling Protocols

Storage and Handling Guidelines

Water-soluble azo initiators, while generally safer than peroxide initiators, still require careful handling due to their thermal instability and potential for exothermic decomposition. Proper storage conditions are essential for maintaining initiator stability and preventing premature decomposition. Most water-soluble azo initiators should be stored at temperatures below 40°C in sealed containers protected from light and moisture [4]. For long-term storage, refrigeration at 0-5°C is recommended, with containers allowed to reach room temperature before opening to prevent moisture condensation. These materials should be stored in well-ventilated areas away from heat sources, oxidizers, and reducing agents, with particular attention to avoiding contamination by heavy metal salts or strong acids/bases that can catalyze decomposition.

Personnel handling these compounds must wear appropriate personal protective equipment including safety glasses, chemical-resistant gloves, and lab coats to prevent skin contact or accidental inhalation. Although water-soluble azo initiators generally exhibit lower toxicity compared to organic-soluble variants and are not classified as skin sensitizers, material safety data sheets for specific compounds should always be consulted for compound-specific hazards [3]. For example, decomposition products of some azo initiators may include potentially toxic compounds such as tetramethylsuccinonitrile from AIBN pyrolysis [2], though water-soluble variants typically generate less hazardous decomposition products.

Thermal Hazard Management

The self-accelerating decomposition temperature (SADT) represents a critical safety parameter for azo initiators, defining the temperature at which exothermic decomposition becomes self-sustaining. For VA-044, the SADT is 140°C [4], while other water-soluble azo initiators typically have SADTs in the range of 100-150°C. Laboratory practices should ensure that polymerization reactions never approach these temperatures, with appropriate engineering controls including temperature monitoring with alarms, pressure relief devices on reactors, and adequate cooling capacity to handle potential exotherms.

At the industrial scale, thermal hazard evaluations using techniques such as accelerating rate calorimetry (ARC) and differential scanning calorimetry (DSC) have demonstrated that water-soluble azo compounds like AIBA and AIBI can present significant thermal hazards if not properly controlled [8]. Risk mitigation strategies should include:

  • Strict temperature control during polymerization (typically 10-30°C above the 10-hour half-life temperature)
  • Implementation of emergency cooling systems
  • Use of inhibitor solutions (such as hydroquinone in methanol) to rapidly quench reactions if needed
  • Regular cleaning of reactors to prevent polymer buildup that can lead to localized overheating

Particular caution is required when scaling up reactions from laboratory to production scale, as the higher thermal inertia of larger batches can make temperature control more challenging and increase the potential for thermal runaway reactions.

G AzoInitator Azo Initiator (R-N=N-R) HomolyticCleavage Homolytic Cleavage AzoInitator->HomolyticCleavage Decomposition ThermalInput Thermal Energy (40-80°C) ThermalInput->HomolyticCleavage RadicalFormation Carbon-Centered Radicals (2 R•) + N₂ gas HomolyticCleavage->RadicalFormation MonomerActivation Radical Attack on Vinyl Monomer RadicalFormation->MonomerActivation ChainInitiation Chain Initiation MonomerActivation->ChainInitiation ChainPropagation Chain Propagation ChainInitiation->ChainPropagation Repeated Monomer Addition

Figure 2: Decomposition mechanism of water-soluble azo initiators and subsequent radical initiation process, showing the homolytic cleavage that generates reactive carbon-centered radicals.

Analytical Methods for Initiator and Polymer Characterization

Initiator Decomposition Kinetics

Accurate characterization of initiator decomposition rates is essential for predicting polymerization behavior and optimizing reaction conditions. The 10-hour half-life temperature represents the standard industry parameter for comparing initiator decomposition rates, defined as the temperature at which half of the initiator decomposes in 10 hours in a specific solvent (typically water for water-soluble initiators) [4] [3]. This parameter can be determined experimentally using techniques such as UV-Vis spectroscopy to track the disappearance of the azo group absorption (typically around 350-370 nm) over time at constant temperature. More comprehensive kinetic analysis involves determining the activation energy (Ea) and frequency factor (ln A) through multi-temperature studies, with reported values for VA-044 being 108.2 kJ/mol and 30.19, respectively [4].

For real-time monitoring of radical generation during polymerization, electron paramagnetic resonance (EPR) spectroscopy combined with spin trapping techniques provides direct observation of radical intermediates. Studies using spin traps such as DEPMPO (5-(diethoxyphosphoryl)-5-methyl-4,5-dihydro-3H-pyrrole N-oxide) have demonstrated that water-soluble amidino-azo-initiators primarily generate alkoxyl radicals rather than alkylperoxyl radicals during decomposition [6]. This distinction is important for understanding initiation mechanisms and predicting side reactions that may occur during polymerization.

Polymer Characterization Methods

Comprehensive characterization of the resulting polymers is essential for correlating initiator selection and reaction conditions with final polymer properties. Molecular weight distribution should be analyzed using gel permeation chromatography (GPC) with appropriate aqueous standards and buffers, with particular attention to the polydispersity index (PDI) as an indicator of polymerization control. Polymers initiated with azo compounds typically exhibit lower PDI values compared to those initiated with peroxides, reflecting the more controlled radical generation and reduced chain transfer reactions [3].

The chemical composition of copolymers can be determined using Fourier-transform infrared spectroscopy (FTIR) to verify monomer incorporation ratios and nuclear magnetic resonance (NMR) spectroscopy for detailed sequence distribution analysis. For latex particles produced via emulsion polymerization, dynamic light scattering (DLS) provides particle size distribution data, while electron microscopy (SEM or TEM) offers visual confirmation of particle morphology. Additionally, thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal transitions and decomposition behavior of the final polymers, with particular importance for applications requiring specific thermal stability [8].

Conclusion

Water-soluble azo initiators provide versatile and efficient initiation for aqueous-phase vinyl polymerizations, offering significant advantages in reaction control, safety profile, and polymer quality compared to traditional peroxide-based initiators. The selection of an appropriate initiator requires careful consideration of decomposition characteristics, pH stability, and solubility profile to match the specific requirements of the polymerization system. The protocols outlined in this document provide researchers with standardized methods for employing these initiators in various aqueous polymerization processes, with emphasis on critical parameters that influence reaction outcomes. As research continues to advance our understanding of initiation mechanisms and decomposition kinetics, water-soluble azo initiators will remain indispensable tools for synthesizing precisely controlled polymer architectures for diverse advanced applications.

References

ACVA in Stability-Indicating HPLC Method Development: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle and Rationale for ACVA Use

Forced degradation studies are mandated by ICH guidelines to demonstrate the specificity of stability-indicating methods and to understand the degradation pathways of drug substances and products. Oxidation is a common pathway for drug degradation. While hydrogen peroxide (H₂O₂) is traditionally used, it can lead to non-specific hydroxyl radical formation and secondary degradation products, complicating result interpretation [1].

ACVA serves as a superior, controlled radical initiator. Its thermal decomposition generates carbon-centered radicals that selectively initiate autoxidation chain reactions, effectively modeling long-term oxidative degradation under ambient conditions. This makes ACVA particularly valuable for predicting oxidative degradation products that form during drug storage, especially in complex formulations [1].

2. ACVA Preparation and Standardization

  • Stock Solution (10 mM): Accurately weigh approximately 28.0 mg of high-purity ACVA (MW: 280.26 g/mol). Transfer to a 10 mL volumetric flask and dissolve using acetonitrile, methanol, or an appropriate buffer. Dilute to volume with the same solvent and mix thoroughly. This stock solution is stable for up to 1 week when stored refrigerated and protected from light [1].
  • Working Solutions: Prepare working solutions by diluting the stock solution with the selected solvent to the desired concentrations (e.g., 1-10 mM). The concentration should be justified based on the desired degradation rate (typically 5-15% API degradation) [1].

3. Experimental Protocol for ACVA Forced Degradation

  • Objective: To generate relevant oxidative degradation products of the Active Pharmaceutical Ingredient (API) using ACVA for subsequent HPLC method development and validation.
  • Materials:
    • API (Drug Substance)
    • ACVA stock solution (10 mM)
    • Suitable solvent (e.g., acetonitrile, methanol, or buffer)
    • Heating block or oven
    • HPLC system with PDA or MS detector
  • Procedure:
    • Sample Preparation: Prepare a solution of the API (e.g., 1 mg/mL) in an appropriate solvent. Add a calculated volume of ACVA stock solution to achieve the final desired concentration (e.g., 10 mM) [1].
    • Incubation: Incubate the mixture at a controlled, elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-72 hours) [1]. Using a lower temperature helps isolate labile primary degradation products, such as hydroperoxides, which may be destroyed at higher temperatures.
    • Control Sample: Prepare a parallel control sample containing the API at the same concentration without ACVA and subject it to identical incubation conditions.
    • Termination and Analysis: After incubation, cool the samples to room temperature. Analyze the ACVA-stressed sample and the control directly, or after appropriate dilution, using the preliminary HPLC conditions.

4. Method Development and Optimization with ACVA Samples

The chromatographic separation must resolve the API from its ACVA-induced degradation products. The following workflow outlines the core steps for developing and validating a stability-indicating method.

The table below summarizes key parameters to optimize using the data from ACVA-stressed samples.

Development Phase Key Parameters to Investigate Goal
Initial Scouting Column chemistry (C18, phenyl, etc.), mobile phase pH (e.g., 3.0-4.5), organic modifier (ACN vs. MeOH) Find a starting condition that provides any separation of API and degradants [2].
Separation Optimization Gradient profile (if used), buffer concentration, column temperature, flow rate Achieve baseline resolution (Rs ≥ 2.0) between all critical peak pairs [3].
Detection Wavelength (UV/PDA), or mass spectrometry (MS) for peak identification Ensure adequate detection and confirmation of peak purity for the API and degradants [4].

5. Method Validation for Stability-Indicating Assays

The developed HPLC method must be validated as per ICH Q2(R2) guidelines. The following table outlines the core validation parameters and typical acceptance criteria for a stability-indicating assay [4].

Validation Parameter Methodology & Acceptance Criteria
Specificity Demonstrate baseline separation of API from all degradation products and excipients. Use peak purity tools (PDA or MS) to confirm analyte homogeneity [4].
Accuracy Assess via spike recovery. For assay, typical recovery is 98-102%; for impurities, 70-130% at the LOQ level [4].
Precision (Repeatability) RSD for multiple injections of a homogeneous sample (system precision) and multiple sample preparations (method precision) should typically be <2.0% for assay and <10% for impurities [4].
Linearity & Range The correlation coefficient (r²) should be >0.999 for assay over a specified range (e.g., 80-120% of target concentration) [5] [4].
Limit of Quantitation (LOQ) The LOQ should be sufficiently low (e.g., ≤0.05%) to accurately quantify impurities at the ICH reporting threshold [3].

6. Comparative Analysis of Oxidative Stress Methods

The table below compares ACVA with other common oxidizing agents used in forced degradation studies.

Oxidizing Agent Mechanism Advantages Limitations
ACVA (Azo Initiator) Thermal decomposition yields C-centered radicals, initiating controlled autoxidation [1]. Models long-term autoxidation; selective; reproducible; forms primary, relevant degradation products [1]. Requires elevated temperatures; not suitable for thermally labile compounds.
Hydrogen Peroxide (H₂O₂) Direct electrophilic oxidation; can decompose to highly reactive hydroxyl radicals [1]. Common contaminant; relevant for formulations with peroxides in excipients; room temperature use [1]. Can produce non-specific degradation and secondary products; results can be difficult to interpret [1].
Metal Ions (e.g., Fe²⁺) Catalyze Fenton-type reactions, generating reactive oxygen species [1]. Models trace metal impurity effects. Difficult to control; reaction kinetics can be complex and less reproducible.

7. Case Study: Application to Fluoroquinolone Antibiotics

A 2020 study on Lomefloxacin (LOM) and Balofloxacin (BAL) provides a practical application. The authors developed stability-indicating HPLC methods to study oxidation using ACVA (10 mM) at 50°C and compared it to H₂O₂ and KMnO₄ treatments. They used a Kinetex C18 column with an isocratic mobile phase of phosphate buffer (pH 3.20) and acetonitrile. The methods were validated per ICH guidelines and successfully monitored the oxidation kinetics, which followed a second-order reaction. The degradation products were identified using UHPLC-MS/MS, showcasing a complete workflow from forced degradation to product identification [1].

Conclusion

Integrating ACVA into forced degradation protocols provides a scientifically rigorous and predictive approach to developing stability-indicating HPLC methods. Its ability to selectively generate carbon-centered radicals under controlled conditions allows for the formation of relevant oxidative degradation products, facilitating the development of a specific, validated analytical method that ensures drug product safety and efficacy throughout its shelf life.

References

Comprehensive Application Notes and Protocols for 4,4'-Azobis(4-cyanovaleric acid) as a Blowing Agent in Plastics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4,4'-Azobis(4-cyanovaleric acid)

4,4'-Azobis(4-cyanovaleric acid) (ACVA) is an azo-based compound widely utilized as a free radical initiator and blowing agent in polymer science and industrial applications. This water-soluble azo compound decomposes thermally to generate radicals that initiate polymerization reactions and liberate nitrogen gas, which functions as the blowing agent in foam production. With its carboxyl functional groups, ACVA offers unique advantages over other azo initiators, including enhanced water solubility and the potential for further chemical modification, making it particularly valuable for specialized applications in both heterogeneous and homogeneous polymerization systems. These properties have established ACVA as a versatile tool in synthetic chemistry and polymer engineering for researchers and industrial practitioners alike.

Chemical and Physical Properties

Structural Characteristics and Identifiers
  • Chemical Formula: C₁₂H₁₆N₄O₄
  • Systematic IUPAC Name: 4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid
  • CAS Registry Number: 2638-94-0 [1] [2] [3]
  • SMILES Notation: CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N [1] [4]
  • Molecular Weight: 280.28-280.284 g/mol [1] [2] [3]

The molecular structure of ACVA features two carboxylic acid groups and two nitrile groups symmetrically arranged around a central azo linkage (-N=N-). This distinctive architecture promotes water solubility while maintaining compatibility with various organic solvents, enabling application in diverse chemical environments.

Quantitative Physical-Chemical Properties

Table 1: Physical-chemical properties of 4,4'-Azobis(4-cyanovaleric acid)

Property Value/Specification Conditions/Notes
Melting Point 118-125°C (decomposition) [2] [5] Literature values typically indicate decomposition rather than true melting
Boiling Point 503.6±50.0°C [5] At 760 mmHg
Density 1.2±0.1 g/cm³ [5] At room temperature
Water Solubility Soluble [1] [2] -
Flash Point 258.3±30.1°C [5] -
Assay/Purity 98% [1] Typically contains ≈18% water [1]

ACVA demonstrates solubility in polar solvents including water, DMSO, and methanol, facilitating its use in various reaction media [1] [2]. The compound is typically supplied as a white to light-colored powder and requires protection from light due to its photosensitive nature [1] [4]. The decomposition temperature range of 118-125°C makes it suitable for processes requiring moderate thermal initiation.

Decomposition Mechanism and Kinetics

Thermal Decomposition Pathway

The fundamental decomposition process of ACVA follows the characteristic mechanism of azo compounds, involving homolytic cleavage of the carbon-nitrogen bonds and liberation of nitrogen gas. The decomposition pathway proceeds through three primary stages:

  • Homolytic Cleavage: The azo bond (-N=N-) undergoes symmetrical cleavage when heated above its decomposition threshold, generating two cyanopropyl radicals and releasing one molecule of nitrogen gas per ACVA molecule.
  • Radical Generation: Each ACVA molecule produces two carbon-centered radicals that are stabilized through resonance with the adjacent nitrile groups.
  • Gas Evolution: The nitrogen release provides the blowing action in foam formation, while the generated radicals initiate polymerization or participate in chain propagation reactions.

The decomposition process exhibits first-order kinetics with an activation energy (Ea) of approximately 122-124 kJ/mol, as determined by Friedman and Ozawa methods for related azo compounds [6]. The spontaneous nitrogen evolution drives the decomposition reaction forward due to significant entropy increase.

Visual Representation of Decomposition Mechanism

G ACVA ACVA Molecule C12H16N4O4 Heat Heat Input (118-125°C) ACVA->Heat Cleavage Homolytic Cleavage of Azo Bond Heat->Cleavage Radicals Cyanopropyl Radicals (2 units) Cleavage->Radicals Nitrogen Nitrogen Gas (N2) Release Cleavage->Nitrogen Initiation Radical Initiation Polymerization/Blowing Radicals->Initiation

Figure 1: Thermal decomposition mechanism of 4,4'-Azobis(4-cyanovaleric acid) showing the radical generation and nitrogen release process

Kinetic Parameters and Thermal Behavior

The decomposition kinetics of azo compounds like ACVA have been extensively studied through differential scanning calorimetry (DSC) and thermal activity monitoring. Key kinetic parameters include:

  • Activation Energy (Ea): 122-124 kJ/mol for related azo compounds [6]
  • Decomposition Enthalpy (ΔHd): Significant exothermic response during decomposition
  • Temperature-dependent Rate: Decomposition initiates slowly at room temperature but accelerates dramatically above 70°C

Studies of similar azo compounds reveal that the self-accelerating decomposition temperature (SADT) for a 50 kg package is approximately 63°C [6]. The time to maximum rate (TMR) under adiabatic conditions decreases exponentially with increasing initial temperature, highlighting the importance of strict temperature control during storage and handling.

Applications in Polymer Systems and Foam Processing

Mechanism as Blowing Agent

ACVA functions as a chemical blowing agent through the gas evolution during its thermal decomposition. When incorporated into polymer systems and heated above its decomposition threshold:

  • The liberated nitrogen gas creates a cellular structure within the polymer matrix
  • The volume expansion results in density reduction and foam formation
  • The simultaneously generated radicals can initiate polymerization or cross-linking reactions
  • The carboxylic acid groups provide potential sites for further modification or compatibilization

This dual functionality as both initiator and blowing agent makes ACVA particularly valuable for producing foamed polymers with controlled morphologies.

Specific Polymer Applications

Table 2: Applications of 4,4'-Azobis(4-cyanovaleric acid) in polymer systems

Application Area Specific Uses Benefits/Mechanism
Polymer Synthesis Free radical initiator for polyvinyl chloride, polyacrylonitrile, polyvinyl alcohol, and synthetic fibers [1] Water solubility enables homogeneous initiation in aqueous systems
Polymerization Techniques Heterogeneous and homogeneous free-radical polymerizations; Reversible addition-fragmentation chain transfer (RAFT) polymerization [1] Provides controlled radical generation for molecular weight control
Specialty Polymers Graft polymerization; block copolymer synthesis; surface-functionalized particles [3] Carboxyl groups enable incorporation into polymer chains or surfaces
Foamed Plastics Blowing agent for plastics and elastomers [1] Nitrogen generation creates cellular structure with fine pores
Biomedical Applications Drug delivery systems; functionalized nanoparticles [3] Carboxyl groups permit conjugation with biomolecules
Foam Processing Parameters

The efficiency of foam formation using ACVA depends on several processing parameters:

  • Decomposition Temperature: The recommended processing temperature range is 120-140°C to ensure complete decomposition
  • Gas Yield: ACVA generates approximately 130-150 mL of gas per gram of compound, providing substantial blowing capacity
  • Activation Energy: The relatively high activation energy enables better processing control compared to peroxide initiators
  • Cellular Structure: The nitrogen purity (65% N₂, 32% CO, 3% CO₂ for similar azo compounds) influences foam morphology and surface characteristics [7]

For optimal foam formation, ACVA should be thoroughly dispersed in the polymer matrix before heating through the decomposition temperature. The heating rate should be controlled to ensure uniform bubble nucleation and growth without collapse.

Safety and Handling Protocols

Hazard Classification and Storage Requirements

ACVA possesses specific hazards that require careful management in laboratory and industrial settings:

  • GHS Classification: Flammable solid (GHS02) [1] [5]
  • Hazard Statements: H228 (Flammable solid), H242 (Heating may cause a fire), H302 (Harmful if swallowed) [1]
  • Precautionary Measures: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection) [1]

The thermal instability of ACVA necessitates strict temperature control during storage. Recommended storage conditions include:

  • Temperature: 2-8°C (refrigerated conditions) [2] [4]
  • Light Protection: Protection from light due to photosensitivity [1] [4]
  • Isolation: Separation from strong oxidizing agents, strong acids, and ignition sources
  • Packaging: UN 1325, Flammable solids, organic, n.o.s., Packaging Group II [1]
Thermal Hazard Management

The autocatalytic decomposition potential of ACVA requires specific safety protocols:

  • Self-Accelerating Decomposition Temperature (SADT): For a 50 kg package of similar azo compounds, the SADT is approximately 63°C [6]
  • Time to Maximum Rate (TMR): Under adiabatic conditions, TMR decreases rapidly with increasing temperature, requiring careful thermal monitoring
  • Emergency Relief: Processes using ACVA at scale should include pressure relief systems designed for nitrogen gas release
  • Incompatibilities: Avoid contact with strong oxidizers, heavy metal compounds, and reducing agents that may catalyze decomposition

Experimental work should employ small quantities initially, with scale-up following thorough hazard evaluation. Thermal screening techniques like DSC should be employed to characterize the specific decomposition behavior of each ACVA batch, particularly when used in new formulations or processes.

Experimental Protocols

General Procedure for Foam Preparation Using ACVA

Protocol 1: Preparation of Polyvinyl Chloride (PVC) Foam

Materials Required:

  • PVC resin (100 phr)
  • 4,4'-Azobis(4-cyanovaleric acid) (1-5 phr)
  • Plasticizer (DOP or similar, 30-60 phr)
  • Thermal stabilizer (e.g., zinc stearate, 1-3 phr)
  • Processing aids as required

Procedure:

  • Dry Blending: Pre-mix PVC resin, plasticizer, and thermal stabilizer in a high-speed mixer for 5-10 minutes at room temperature
  • ACVA Incorporation: Add ACVA powder and continue mixing for an additional 3-5 minutes to ensure uniform distribution
  • Melt Processing: Transfer the mixture to a pre-heated two-roll mill or internal mixer at 100-110°C and process until uniform
  • Foaming Stage: Increase temperature to 120-140°C to initiate ACVA decomposition and foam formation
  • Curing: Maintain at foaming temperature for 5-15 minutes to complete decomposition
  • Cooling: Cool gradually to room temperature to stabilize the cellular structure

Key Parameters:

  • ACVA Concentration: 1-5 parts per hundred resin (phr) depending on desired foam density
  • Processing Temperature: 120-140°C to control decomposition rate
  • Time Control: Sufficient time must be allowed for complete decomposition and gas diffusion
Protocol for ACVA-Initiated Polymerization with Simultaneous Foaming

Protocol 2: Synthesis of Foamed Polyacrylate Sheets

Materials:

  • Methyl methacrylate (MMA) or other acrylic monomers
  • 4,4'-Azobis(4-cyanovaleric acid) (0.1-1.0 mol% relative to monomer)
  • Cross-linking agent (e.g., ethylene glycol dimethacrylate, 0.5-2.0%)
  • Solvent (if required, for viscosity control)

Procedure:

  • Solution Preparation: Dissolve ACVA in monomer mixture with gentle stirring
  • Degassing: Remove oxygen by purging with inert gas (N₂ or Ar) for 10-15 minutes
  • Mold Loading: Transfer the mixture to a mold capable of withstanding pressure generation
  • Thermal Initiation: Heat gradually to 70-80°C to initiate polymerization
  • Foaming Stage: Increase temperature to 120-130°C to trigger ACVA decomposition and foam formation
  • Curing: Maintain at elevated temperature until polymerization and foaming complete
  • Post-treatment: Cool slowly, then demold and condition the foamed polymer
Experimental Workflow Visualization

G Start Experimental Planning Preparation Material Preparation Weigh ACVA and polymers Start->Preparation Mixing Dry Blending/Mixing Uniform distribution Preparation->Mixing Loading Mold/Loading Degas if required Mixing->Loading Heating Controlled Heating Ramp to decomposition T Loading->Heating Decomposition ACVA Decomposition Radical generation + N2 release Heating->Decomposition Foaming Foam Formation Cellular structure development Decomposition->Foaming Curing Curing/Stabilization Complete reaction Foaming->Curing Analysis Product Analysis Density, morphology, mechanical Curing->Analysis

Figure 2: Experimental workflow for foam preparation using 4,4'-Azobis(4-cyanovaleric acid) as a blowing agent

Analytical Methods for Characterization

Thermal Analysis Techniques
  • Differential Scanning Calorimetry (DSC): Determine decomposition temperature, enthalpy, and kinetic parameters using heating rates of 2-10°C/min under inert atmosphere [8] [6]
  • Thermogravimetric Analysis (TGA): Measure mass loss during decomposition to quantify gas yield and residue formation
  • Thermal Activity Monitoring (TAM): Assess thermal stability and time-to-maximum-rate under isothermal conditions
  • Accelerating Rate Calorimetry (ARC): Evaluate adiabatic decomposition behavior for safety assessment
Foam Characterization Methods
  • Density Measurement: Calculate bulk density and relative density compared to unfoamed polymer
  • Morphological Analysis: Use scanning electron microscopy (SEM) to characterize cellular structure, cell size distribution, and cell wall integrity
  • Mechanical Testing: Determine compressive modulus, strength, and energy absorption characteristics
  • Gas Composition Analysis: Employ gas chromatography to quantify nitrogen content in decomposition gases

Troubleshooting and Optimization Guidelines

Common Processing Issues and Solutions

Table 3: Troubleshooting guide for ACVA-based foam processing

Problem Potential Causes Solutions
Incomplete Foaming Temperature too low; Decomposition time insufficient Increase processing temperature; Extend curing time
Foam Collapse Insufficient melt strength; Rapid gas evolution Optimize polymer molecular weight; Control heating rate
Non-uniform Cell Structure Poor ACVA dispersion; Nucleation issues Improve mixing; Consider masterbatch approach
Discoloration Overheating; Impurities Optimize temperature profile; Use purer grades
Excessive Density Insufficient ACVA; Gas loss during processing Increase blowing agent concentration; Improve process control
Optimization Strategies
  • Particle Size Reduction: Milling ACVA to smaller particle size improves dispersion and nucleation efficiency
  • Activation Strategies: Combine with activators like zinc stearate to modify decomposition temperature
  • Co-blowing Agent Approaches: Combine with endothermic blowing agents for synergistic effects
  • Surface Modification: Treat ACVA particles to improve compatibility with polymer matrix

Conclusion

4,4'-Azobis(4-cyanovaleric acid) represents a versatile and valuable chemical tool with dual functionality as both a radical initiator and efficient blowing agent in polymer applications. Its water solubility, carboxyl functionality, and controllable decomposition characteristics make it particularly suitable for producing cellular materials with tailored structures and properties. The protocols and guidelines presented in this document provide researchers with comprehensive methodologies for effectively utilizing ACVA while managing the associated thermal hazards. With proper handling and processing control, ACVA enables the development of advanced polymeric foams across diverse industrial sectors, from packaging and insulation to specialized biomedical applications.

References

ACVA decomposition temperature control polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ACVA: Key Properties & Data

ACVA is a water-soluble azo initiator widely used in controlled polymerizations like RAFT. Controlling its decomposition temperature is crucial for successful reactions [1]. The table below summarizes its essential properties for your experimental planning.

Property Value/Condition Source/Context
10-hour Half-life Temperature 63°C (in DMF) [1] Key parameter for reaction rate planning.
Molecular Weight 280.28 g/mol [1] For calculating molar quantities.
Decomposition/Self-accelerating Decomposition Temperature (SADT) 60°C (SADT) [1] Critical for safe storage and handling.
Typical Polymerization Temperature 60-70°C [2] [3] Effective range for initiating polymerization.
Solubility Freely soluble in ethanol, ether, formamide; soluble in methanol; soluble in hot water/alkali; practically insoluble in cold water; insoluble in toluene [1]. Important for choosing the correct solvent.

Troubleshooting FAQs and Solutions

Here are answers to common problems encountered when using ACVA.

Q1: My polymerization reaction shows a very slow rate or no initiation. What could be wrong?

  • Incorrect Temperature: The most common cause. Ensure your reaction temperature is at or above 60-70°C to achieve a sufficient decomposition rate for radical generation [2] [3].
  • Solvent Choice: ACVA has low solubility in cold water. Use methanol or a water/methanol mixture for better dissolution, as demonstrated in successful RAFT polymerizations [2] [1].
  • Initiator Purity/Decomposition: Check the storage conditions. ACVA should be stored below 20°C to prevent premature decomposition [1].

Q2: I am getting polymers with a high polydispersity (Đ > 1.3). How can I improve control?

  • Initiator-to-CTA Ratio: A high initiator concentration increases the number of dead chains. Use a lower ratio of ACVA to Chain Transfer Agent (CTA). A typical ratio is ACVA:CTA = ~1:2 [2].
  • Degassing: Inadequate removal of oxygen can inhibit free radical polymerization. Ensure thorough degassing of your reaction mixture using the freeze-pump-thaw method (e.g., 4 cycles) [2].
  • Monomer and Solvent Purity: Confirm that your monomers are purified and solvents are free from contaminants that can scavenge radicals.

Q3: What is the recommended way to handle and store ACVA?

  • Storage: Keep the container tightly sealed in a cool, dry place, ideally below 20°C, and away from heat sources [1].
  • Handling: Wear appropriate personal protective equipment. Be aware that ACVA is a self-accelerating decomposition hazard above its SADT of 60°C [1].

Detailed Experimental Protocol: RAFT Polymerization with ACVA

This is a standard protocol for the homopolymerization of 2-methacryloyloxyethyl phosphorylcholine (MPC) in methanol, which can be adapted for other monomers [2].

Materials

  • Monomer (e.g., MPC)
  • Chain Transfer Agent (CTA, e.g., CTP)
  • ACVA initiator
  • Anhydrous Methanol

Procedure

  • Charge Reactor: In a Schlenk tube, combine MPC (2.0 g, 6.8 mmol), CTP (0.030 g, 0.10 mmol), and ACVA (0.015 g, 0.052 mmol) in 6 mL methanol [2]. The typical ACVA:CTA molar ratio is 0.5:1 [2].
  • Degas: Degas the solution via four freeze-pump-thaw cycles to remove oxygen.
  • Polymerize: Place the sealed tube in an oil bath at 60°C for 11 hours.
  • Terminate and Recover: Cool the reaction tube. Determine conversion via ( ^1H )-NMR. Precipitate the polymer into a large volume of acetone, then filter and dry.

This protocol typically yields polymers with a low polydispersity index (Đ < 1.2) [2].

Workflow and Relationship Diagrams

The following diagrams, created with Graphviz, outline the core concepts and experimental workflow for using ACVA.

ACVA_Decomposition ACVA Decomposition Governs Polymerization Initiation ACVA ACVA Initiator Heat Heat (60-70 °C) ACVA->Heat Radicals Carbon-Centered Radicals Heat->Radicals Decomposition Monomer Monomer Radicals->Monomer Initiation GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation GrowingChain->GrowingChain Propagation Polymer Polymer GrowingChain->Polymer Termination

ACVA_Experimental_Workflow Experimental Workflow for ACVA-Initiated RAFT Polymerization cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Purification & Analysis A Weigh Reactants: ACVA, CTA, Monomer B Dissolve in Solvent (e.g., Methanol) A->B C Degas Solution (Freeze-Pump-Thaw) B->C D Heat to 60-70°C C->D Sealed Vessel E Stir for Set Time (e.g., 11 hours) D->E F Monitor Conversion (via NMR) E->F G Terminate Reaction & Cool F->G Target Conversion Reached H Precipitate Polymer G->H I Filter, Dry, Analyze (GPC) H->I

References

optimizing ACVA concentration radical initiation

Author: Smolecule Technical Support Team. Date: February 2026

ACVA Quick Reference

The table below summarizes the core properties of ACVA to help you select appropriate starting concentrations for your experiments.

Property Description/Value Application Note
Chemical Name [1] 4,4'-Azobis(4-cyanovaleric acid) Also known as Vazo 68 WSP [1].
Key Decomposition Product [2] Carbon-centered radicals More selective than hydroxyl radicals from peroxides; leads to fewer undesired side reactions like hydrogen abstraction [1].
Solubility [1] Water and organic solvents Ideal for experiments in diverse media [1].
Typical Concentration (Pharmaceutical Stability) [2] 10 mM Used in forced degradation studies of drugs like lomefloxacin at 40-60°C [2].
Typical Concentration (Nanomedicine) [3] Conjugated to a polymer backbone Used in nanobullets for thermodynamic therapy (TDT) under laser irradiation [3].

Experimental Protocols for Radical Initiation

Here are detailed methodologies for using ACVA in different experimental contexts.

Forced Degradation of Pharmaceutical Compounds

This protocol, adapted from a study on fluoroquinolone antibiotics, uses ACVA to model oxidative degradation under storage conditions [2].

  • Solution Preparation: Prepare a solution of your drug substance (e.g., in a buffer like 0.05 M phosphate buffer, pH 3.20). Dissolve ACVA in this solution to a final concentration of 10 mM [2].
  • Incubation: Incubate the solution at elevated temperatures (e.g., 40°C, 50°C, or 60°C) to accelerate radical generation and degradation. The study incubated samples for 48 hours at 50°C [2].
  • Analysis (HPLC): Monitor the degradation.
    • Column: C18 column (e.g., Kinetex 5u XB-C18 100A) [2].
    • Mobile Phase: Use an isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 87:13 v/v or 80:20 v/v, optimized for your compound) [2].
    • Column Temperature: 30°C [2].
    • Detection: Use a UV-Vis or DAD detector at a wavelength appropriate for your analyte.
Radical Generation in Aqueous Media for Therapeutic Applications

This protocol is inspired by the use of ACVA in "nanobullets" for oxygen-independent cancer therapy [3].

  • Conjugation (Optional): To prevent premature release and enhance delivery, ACVA can be chemically conjugated to a polymer backbone (e.g., hyaluronic acid) that has been functionalized with hydrophobic chains like hexadecylamine (HDA) [3].
  • Incorporation: The ACVA (or ACVA-conjugate) is incorporated into the core of nanoparticles using a method like oil-in-water single emulsion [3].
  • Initiation: Radical generation is triggered by an external energy source. In the cited study, an 808-nm laser was used to irradiate a co-encapsulated photothermal agent (Zinc Phthalocyanine Aggregates), which generated heat to decompose ACVA [3].
  • Detection of Radical Activity: The generated alkyl radicals can induce cell death ( Thermodynamic Therapy). This can be quantified by cell viability assays (e.g., MTT assay) [3].

Troubleshooting FAQs

Q: The degradation rate of my compound with ACVA is too slow. What can I do?

  • Increase temperature: Raising the temperature by 10°C can significantly increase the radical generation rate. Test a range from 40°C to 60°C [2].
  • Check solvent compatibility: Ensure your solvent does not scavenge the carbon-centered radicals. ACVA is less susceptible to interference from solvents or dyes than peroxide initiators [1].
  • Verify concentration: Ensure the ACVA is fresh and has been stored correctly, and that the calculated concentration is accurate.

Q: How can I monitor radical generation and its effects in a biological system?

  • Indirect measurement in cells: Use a probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to detect overall reactive species. The protocol involves incubating cells with a 10 µM DCFH-DA working solution for 30 minutes and then measuring fluorescence (Ex/Em: 485/530 nm) [4]. Note that ACVA produces alkyl radicals, and DCFH-DA detects a broad range of reactive species.
  • Direct functional assessment: Use a cell viability assay (e.g., MTT assay) to measure the cytotoxic effect of the radicals, which is a direct readout of their biological activity [3].

Q: Why should I use ACVA instead of hydrogen peroxide (H₂O₂) for oxidation studies?

  • Mechanistic relevance: ACVA generates carbon-centered radicals, which better model auto-oxidation by molecular oxygen, a common degradation pathway in solid dosage forms during storage. H₂O₂ can lead to secondary degradation products and hydroxyl radicals, which are less selective [2] [1].
  • Predictive power: Studies show that ACVA can produce primary oxidation products observed in long-term stability studies, making it a more predictive tool [2].

Experimental Workflow and Mechanism

To help visualize the core process of using ACVA in a stability study, the following diagram outlines the key steps and the radical generation mechanism.

acva_workflow cluster_mechanism ACVA Decomposition Mechanism Start Prepare Drug Solution A Add ACVA Initiator (10 mM typical) Start->A B Incubate at Elevated Temp (40-60°C) A->B C Thermal Decomposition B->C D Generate Carbon-Centered Radicals (R•) C->D ACVA ACVA Molecule Heat C->ACVA E Radicals Attack Drug Molecule D->E F Analyze Degradation Products (HPLC, UHPLC/MS/MS) E->F Radicals 2 Carbon-Centered Radicals + N₂ Gas ACVA->Radicals

References

preventing premature ACVA decomposition storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ACVA and Its Stability

What is ACVA and why is its stability important? ACVA, also known as V-501, is a water-soluble azo compound widely used as a polymerization initiator [1]. Its decomposition starts at the azo bond (N=N), which is sensitive to heat and light, generating free radicals that can initiate polymerization prematurely if not stored correctly [1]. Maintaining its stability is critical for ensuring consistent experimental results and reagent safety.

What are the key stability data for ACVA? The table below summarizes the essential stability characteristics for ACVA [1].

Property Value / Condition
Chemical Name 4,4'-Azobis(4-cyanovaleric acid)
CAS Number 2638-94-0
Molecular Weight 280.28 g/mol
Appearance White powder
Melting Point 120 - 123 °C (with decomposition)
10-hour Half-life Temperature 63 °C (in DMF)
Self-Accelerating Decomposition Temperature (SADT) 60 °C
Recommended Storage Temperature Keep below 20 °C

Storage and Handling Protocols

What is the correct way to store ACVA? Adherence to the following storage conditions is mandatory to prevent decomposition [1]:

  • Temperature: The product must be stored at below 20°C [1]. A standard refrigerator (2-8°C) is typically suitable for long-term storage.
  • Packaging: It is commonly available in 500 g or 10 kg containers. After opening, ensure the container is tightly sealed and immediately returned to the recommended storage conditions [1].
  • Environment: Store in a cool, dry, and well-ventilated place. Keep away from heat sources, sparks, and open flames.

What are the best practices for handling ACVA?

  • Allow the container to acclimatize before opening if it has been stored in a cold environment. This prevents moisture condensation from the air from contaminating the powder.
  • Weigh quickly to minimize the time the chemical is exposed to ambient conditions, especially warmth and humidity.
  • Use clean, dry tools to avoid introducing contaminants that could catalyze decomposition.

Stability Assessment Workflow

For research requiring rigorous quality control, you can adapt a thermal stability assay to monitor ACVA's integrity. The following workflow, inspired by techniques used for other temperature-sensitive biologics and chemicals, provides a framework [2].

Start Start: Prepare ACVA Sample A Prepare sample aliquots in different buffers Start->A B Subject to thermal ramp in stability instrument A->B C Measure key parameters: 1. Onset of decomposition 2. Aggregation point B->C D Analyze data to determine optimal storage conditions C->D End End: Establish validated storage protocol D->End

Detailed Experimental Protocol:

  • Sample Preparation: Prepare small aliquots (e.g., 8-10 µL) of ACVA solutions in different candidate formulation buffers. Using a fluorescent dye like SYBR Gold that binds to free DNA or other breakdown products can help track decomposition [2].
  • Thermal Ramp: Use a stability instrument (e.g., a differential scanning fluorimetry - DSF - system) to subject the samples to a controlled temperature increase (e.g., from 25°C to 90°C) [2].
  • Measurement: Monitor two key parameters simultaneously [2]:
    • Full-spectrum Fluorescence: A sudden increase in fluorescence at a specific temperature may indicate the point of "genome ejection" or, by analogy, the primary decomposition event where the ACVA molecule breaks down.
    • Static Light Scattering (SLS): A sharp rise in SLS intensity signals the onset of aggregation, which occurs after the initial decomposition as the fragments clump together.
  • Data Analysis: The temperatures at which these transitions occur are the key metrics. A higher decomposition temperature indicates a more stable formulation. This allows you to compare the stabilizing effects of different buffers and excipients systematically [2].

Troubleshooting Common Issues

FAQ 1: A previously used bottle of ACVA has discolored. What should I do? Discoloration (e.g., turning yellow or brown) is a strong visual indicator of decomposition. The formation of degradation products can alter its reactivity.

  • Solution: Do not use the discolored material. Safely dispose of the entire container and obtain a new one. Before opening the new container, verify that your storage equipment is maintaining the correct temperature.

FAQ 2: My polymerization reaction is proceeding too slowly or too quickly. Could the ACVA initiator be the cause? Yes, compromised ACVA is a common source of inconsistent reaction kinetics.

  • Solution:
    • First, check the storage conditions and physical appearance of your ACVA stock as described above.
    • If possible, run a stability assessment on a sample from the stock, comparing it to a fresh sample from a new batch.
    • Implement and strictly adhere to the standard storage and handling protocols to prevent future issues.

FAQ 3: What is the biggest risk when storing ACVA, and how can I mitigate it? The primary risk is exposure to elevated temperatures, which can trigger a self-accelerating decomposition reaction, potentially leading to pressure buildup and container rupture.

  • Solution: The most critical mitigation is strict temperature control. Always store below 20°C and monitor storage unit temperatures. Never store large quantities near heat sources or in direct sunlight.

References

4 4' azobis(4 cyanovaleric acid) solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

ACVA Properties Overview

The tables below summarize key physical and thermal characteristics of ACVA from the search results to aid in your experimental planning.

Physical and Chemical Properties

Property Value / Description Source
CAS Number 2638-94-0 [1] [2] [3]
Molecular Formula C₁₂H₁₆N₄O₄ [1] [2] [3]
Molecular Weight 280.28 g/mol [1] [2] [3]
Physical Form White to colorless, crystalline powder [1] [4]
Melting Point 118-125 °C (with decomposition) [2] [3]
Water Solubility Reported as soluble in water and organic solvents [1]. Slightly soluble in DMSO and methanol [3].
Recommended Storage Protect from light, store at 2-8°C (refrigerated) [4] [3].

Thermal Stability and Hazard Data

Property Value / Description Source
Flash Point ~258.3 °C [2]
Decomposition Process Complex, with four mass loss stages. [5]
Apparent Activation Energy (Ea) ~91 kJ mol⁻¹ (lowest among common azo initiators, indicating higher susceptibility to decomposition). [5]
Heat of Decomposition (ΔHd) ~4706 J g⁻¹ (highest heat release among common azo initiators). [5]
Toxic Decomposition Products May include HCN and CH₄. [5]
Safety Classification Flammable Solid (Hazard Class 4.1); Signal Word: Danger (GHS); Hazard Statement: H242 (May catch fire if exposed to air). [2] [3]

General Guidance for Handling Azo Initiators

While specific ACVA solubility protocols were not found, the thermal data highlights critical handling requirements. The following workflow outlines key considerations for preparing and using ACVA solutions to prevent thermal decomposition.

start Prepare ACVA Solution step1 Use Cold Solvent (Dissolve in chilled water/organic solvent) start->step1 step2 Avoid Heating (Do not use elevated temperatures to aid dissolution) step1->step2 step3 Prepare Small Batches (Make fresh solutions, use immediately) step2->step3 hazard Hazard: Thermal Decomposition Can release toxic gases (HCN, CH₄) step2->hazard step4 Store Solid Form Correctly (Keep refrigerated, 2-8°C, protected from light) step3->step4

Frequently Asked Questions

  • What is the primary use of ACVA in research? ACVA is a water-soluble azo compound widely used as a radical initiator in processes like radical polymerization and the creation of polymers and materials [5] [1].

  • Why is it critical to avoid heating ACVA? ACVA has a relatively low apparent activation energy (≈91 kJ mol⁻¹) and a complex decomposition process that starts before melting [5] [2]. Heating can trigger a thermal runaway reaction, releasing a significant amount of heat (≈4706 J g⁻¹) and potentially generating toxic gases like hydrogen cyanide (HCN) [5].

  • How should I store ACVA? ACVA should be stored as a solid in a refrigerator, typically between 2-8°C, and must be protected from light to maintain its stability [4] [3]. It is classified as a flammable solid and may be considered a dangerous good for transport [1] [2].

References

ACVA half-life 63C DMF reaction planning

Author: Smolecule Technical Support Team. Date: February 2026

ACVA Half-Life and Key Data

The core specification for your reaction planning is that the 10-hour half-life decomposition temperature of ACVA (V-501) is 63°C in DMF [1].

The table below summarizes the essential physical characteristics of ACVA (4,4'-Azobis(4-cyanovaleric acid)) for your experiments [1].

Property Specification
Chemical Name 4,4'-Azobis(4-cyanovaleric acid) (ACVA, ABCVA) [1]
CAS RN 2638-94-0 [1]
Molecular Formula C₁₂H₁₆N₄O₄ [1]
Molecular Weight 280.28 g/mol [1]
Appearance White powder [1]
10-hour Half-life Decomposition Temperature 63 °C (in DMF) [1]
Solubility Freely soluble in formamide; soluble in methanol; soluble in hot water or alkali; practically insoluble in cold water [1]

Experimental Planning and Workflow

The half-life of an initiator like ACVA is the time required for half of it to decompose at a specific temperature, generating free radicals to start the polymerization. A 10-hour half-life at 63°C means this temperature is ideal for reactions intended to run over many hours.

The following diagram illustrates the basic workflow for planning an experiment based on this half-life data.

ACVA_Workflow ACVA Experimental Planning Start Define Reaction Goal A Select ACVA as initiator Start->A B Set Reaction Temp: 63°C A->B C Plan for ~10-hour half-life B->C D Choose DMF as solvent C->D E Run Polymerization D->E F Post-polymerization modification E->F

Frequently Asked Questions

Here are answers to some anticipated common questions.

  • Why is DMF a suitable solvent for ACVA? DMF is a polar aprotic solvent with a high boiling point (153°C), making it excellent for reactions requiring elevated temperatures [2]. Its properties facilitate polar reaction mechanisms and it is miscible with many organic liquids, providing a homogeneous environment for polymerization [2].

  • What does a "10-hour half-life at 63°C" mean for my reaction? This means that if you hold your reaction at a constant 63°C, approximately 50% of the ACVA initiator will decompose and generate radicals every 10 hours [1]. This temperature is suited for achieving a steady rate of initiation over a long duration, which can help in controlling the polymerization.

  • My reaction isn't initiating. What could be wrong?

    • Temperature Verification: Confirm your reaction vessel is accurately maintained at 63°C. Slightly lower temperatures can significantly decrease the initiation rate.
    • Solvent Check: Ensure you are using a suitable solvent like DMF in which ACVA is soluble and active [1] [2]. Verify that your system is anhydrous if necessary, as ACVA is a carboxylic acid and moisture could potentially interfere.
    • Initiator Integrity: ACVA should be stored in a cool place (preferably below 20°C) [1]. Check that your stock has been stored correctly and that the powder appears as a dry, white solid [1].
  • Can I use ACVA in aqueous systems? Yes, ACVA is a water-soluble initiator. However, it is practically insoluble in cold water and is typically used in hot water or alkaline solutions where its carboxyl groups become ionized and solubility increases [1].

Important Notes on Information Gaps

The search results are limited regarding detailed troubleshooting guides, specific reaction protocols, and advanced FAQs.

  • For definitive experimental protocols, it is crucial to consult the primary scientific literature or the technical data sheet provided directly by the manufacturer of ACVA (V-501).
  • The safety data sheet (SDS) for ACVA should be reviewed for comprehensive handling, storage, and safety information, which was not present in the search results I obtained.

References

ACVA handling safety flammable solid

Author: Smolecule Technical Support Team. Date: February 2026

ACVA Safety & SDS Fundamentals

For researchers handling chemicals, understanding the required documentation and fundamental safety procedures is the first step in risk mitigation.

  • Equipment Safety: General installation and maintenance guidelines for equipment like the "ACVA STD 401" stress that work should only be performed by qualified and trained service personnel. Basic user tasks are typically limited to cleaning and filter replacement. Always de-energize equipment before any service and use appropriate Personal Protective Equipment (PPE) like safety glasses and work gloves [1].
  • Understanding Safety Data Sheets (SDS): The Material Safety Data Sheet (MSDS) has been replaced by the Safety Data Sheet (SDS), which follows a globally standardized 16-section format [2] [3]. These documents are mandatory for hazardous chemicals and are critical for worker safety, emergency readiness, and regulatory compliance [4].

The table below summarizes the 16 sections of an SDS to help you quickly locate the information you need.

Section Group Section Number Section Title Key Information Contained
Identification & Hazards 1 Identification Product identifier, supplier, emergency contacts [2].
2 Hazard(s) Identification Classification, signal words, pictograms [2].
3 Composition/Ingredients Chemical identity and concentration of components [2].
Emergency Response 4 First-Aid Measures Initial care for various exposure routes [2] [4].
5 Fire-Fighting Measures Suitable extinguishing methods, specific hazards [2] [4].
6 Accidental Release Measures Containment, clean-up procedures, evacuation [2] [4].
Handling & Controls 7 Handling and Storage Safe practices, storage conditions, incompatibilities [2] [4].
8 Exposure Controls/PPE Exposure limits, engineering controls, required PPE [2] [4].
Properties & Stability 9 Physical/Chemical Properties Appearance, odor, pH, melting/boiling point, flammability [2] [4].
10 Stability & Reactivity Chemical stability, conditions to avoid, incompatible materials [2] [4].
Health & Environment 11 Toxicological Information Health effects, symptoms, and routes of exposure [2] [4].
12 Ecological Information Environmental impact (not enforced by OSHA) [2] [3].
Logistics & Regulation 13 Disposal Considerations Waste handling and disposal methods [2] [4].
14 Transport Information Shipping classifications and packaging [2] [4].
15 Regulatory Information Safety, health, and environmental regulations [2] [3].
Documentation 16 Other Information SDS preparation/revision date [2] [3].

Safety Protocols & Best Practices

Effective safety protocols are dynamic documents that go beyond simply having an SDS. They involve proactive risk management and a strong safety culture.

  • Writing Effective Protocols: When developing safety protocols for your lab, follow these best practices [5]:
    • Conduct Comprehensive Hazard Identification: Thoroughly examine all tasks, chemicals, and equipment.
    • Engage the Workforce: Involve researchers in the process—they have firsthand knowledge of the procedures.
    • Ensure Simplicity and Precision: Write clear, unambiguous instructions, avoiding unnecessary jargon.
    • Provide In-Depth Training: Don't just distribute documents; conduct interactive training and drills.
    • Establish a Feedback Mechanism: Create a system for reporting potential hazards and improving protocols.
  • The Critical Role of PPE: Personal Protective Equipment is a vital last line of defense. Protocols must specify the required PPE (e.g., gloves, goggles, respirators) for each task and ensure workers are trained on its proper use, fit, and maintenance [5].
  • Risk Assessment: This is a continuous and foundational process. It involves identifying hazards, evaluating their potential severity and likelihood, and implementing controls to minimize risk [5].

To visualize how these elements integrate into a continuous safety management cycle, please refer to the following workflow. The DOT code for generating this diagram is provided for your use.

Start Start Safety Process RiskAssess Conduct Risk Assessment Start->RiskAssess SDS Consult SDS RiskAssess->SDS Protocol Develop Safety Protocol SDS->Protocol Train Train Research Team Protocol->Train Execute Execute Experiment Train->Execute Feedback Report & Feedback Execute->Feedback Update Update Protocols Feedback->Update Continuous Improvement Update->RiskAssess New Experiment

Chemical Safety Management Workflow

Frequently Asked Questions

  • What is the difference between an MSDS and an SDS? The MSDS (Material Safety Data Sheet) was the old, non-standardized format. It has been replaced by the SDS (Safety Data Sheet), which follows a globally harmonized 16-section format as required by OSHA since 2012. Always use the most current SDS for any chemical [2] [4].

  • Where should SDS be stored? SDS must be immediately accessible to all employees in their work area for all hazardous chemicals they use. This can be achieved through a digital database or a well-organized physical binder in a common area [4] [3].

  • What are the consequences of not having proper safety protocols? The consequences are severe and can include workplace accidents and injuries, long-term health issues from exposure, significant operational downtime, hefty OSHA fines and legal action, and reputational damage [4] [5].

Incident Response & Preparedness

Despite all precautions, you must be prepared to respond to accidents. The SDS is your primary guide during an emergency.

  • Spill and Leak Response: Section 6 (Accidental Release Measures) of the SDS outlines the appropriate procedures for containment and cleanup, including any required evacuation measures [2] [4].
  • Fire Response: In case of a fire involving the chemical, Section 5 (Fire-fighting Measures) provides critical information on suitable extinguishing media and warns of any specific fire-related hazards [2] [4].
  • First Aid: Section 4 (First-aid Measures) details the immediate and specific actions to take for different types of exposure (inhalation, skin contact, ingestion) [2] [4].

The DOT code below generates a flowchart that maps emergency responses directly to the relevant sections of the SDS for quick reference.

Incident Chemical Incident Occurs Assess Assess Situation & Ensure Personal Safety Incident->Assess SDS_Ref Refer to SDS Assess->SDS_Ref Spill Spill or Leak? SDS_Ref->Spill Fire Fire? SDS_Ref->Fire Injury Exposure or Injury? SDS_Ref->Injury Act_Spill Follow Section 6: Accidental Release Measures Spill->Act_Spill Yes Act_Fire Follow Section 5: Fire-Fighting Measures Fire->Act_Fire Yes Act_Injury Follow Section 4: First-Aid Measures Injury->Act_Injury Yes Report Report Incident Act_Spill->Report Act_Fire->Report Act_Injury->Report

Emergency Response via SDS Guide

References

reducing ACVA impurities polymer synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ACVA in Polymer Synthesis

ACVA, or 4,4'-Azobis(4-cyanovaleric acid), is a common azo initiator used in polymer synthesis, particularly in controlled radical polymerizations like RAFT [1]. Its decomposition generates free radicals to initiate the polymerization reaction [2].

Impurities can arise from the ACVA itself (e.g., synthesis by-products, degradation products) or be generated during the polymerization process (e.g., initiator-derived "dead" polymer chains) [1] [3]. The table below outlines common ACVA properties relevant to impurity formation.

Property Specification/Consideration Relevance to Impurities
General Solubility Very low in many organic solvents (<0.1 g/100 mL in benzene, toluene, xylene, n-hexane) [2]. Poor dissolution can lead to heterogeneous initiation if not in correct solvent.
Solubility in Water <0.1 g/100 mL (but can be dissolved when turned into its sodium salt) [2]. Important for choosing reaction medium in aqueous polymerizations.
10-hour Half-life Temperature 68°C [2] Guides the selection of polymerization temperature. Higher temperatures increase decomposition rate.
Melting/Decomposition Point 110-120°C [2] Storing or handling above this range can cause premature decomposition.

ACVA Impurity Troubleshooting Guide

Here are common questions and issues related to ACVA impurities, with detailed methodologies for diagnosis and resolution.

Q1: How can I determine if my polymer sample contains impurities originating from the ACVA initiator?

Detailed Methodology:

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and identifying low-molecular-weight impurities. You can analyze both your pure ACVA starting material and your final polymer solution. Any extra peaks in the polymer sample can indicate initiator-derived impurities [3].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use chloroform-d (CDCl3), methanol-d4 (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6) to dissolve your polymer for analysis [4] [5]. Look for small, unexpected signals in the 1H NMR spectrum that do not correspond to your polymer's structure. These could be from initiator fragments or other organic impurities [3].
    • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can help identify the exact molecular weight and structure of unknown impurity species [3].
  • Comparative Analysis: Always run your analytical methods on a "blank" or control sample of the pure ACVA initiator under the same conditions. This provides a baseline to distinguish initiator-related peaks from other contaminants.

Q2: What steps can I take to minimize the formation of initiator-derived "dead" polymer chains?

Detailed Methodology: The formation of "dead" polymers—chains that cannot further grow—is an inherent part of RAFT polymerization but can be minimized [1]. These chains originate from radicals generated by the ACVA initiator.

  • Optimize the Molar Ratio: The key is to use a significantly higher molar ratio of your Chain Transfer Agent (CTA) to the ACVA initiator. This ensures that most polymer chains are initiated by the CTA's R-group (living chains) rather than by initiator-derived radicals (dead chains) [1]. A typical target is to keep the initiator-derived chains to a minor portion of the total product.
  • Purification by Precipitation: This is a standard method to remove small molecule impurities, including unused initiator and its decomposition products.
    • Concentrate your polymer solution if necessary.
    • Slowly add this solution dropwise into a large volume (typically 10x the volume of your polymer solution) of a non-solvent (e.g., diethyl ether or hexanes for many polymers) under vigorous stirring.
    • Filter or centrifuge the resulting precipitate to collect the purified polymer.
    • Re-dissolve the polymer in a suitable solvent and repeat the precipitation process 2-3 times for higher purity [3].

Q3: How should I store and handle ACVA to prevent its degradation and the introduction of impurities?

Detailed Methodology:

  • Storage Conditions: Store ACVA in a cool, dry, and dark place, ideally in a desiccator or freezer. Azo initiators like ACVA are sensitive to heat and light, which can cause premature decomposition [2] [3].
  • Handling: Always allow the ACVA vial to reach room temperature before opening to prevent condensation of moisture inside the container. Weigh it quickly to minimize its exposure to air and moisture.

The following workflow summarizes the key steps for managing ACVA impurities, from prevention to analysis.

Start ACVA Impurity Management Workflow Prevent Prevention Start->Prevent SC Storage & Handling: - Cool, dark, dry place - Avoid moisture Prevent->SC PR Polymerization Recipe: - Optimize CTA/ACVA ratio Prevent->PR Analyze Analysis & Identification SC->Analyze PR->Analyze HPLC HPLC Analyze->HPLC NMR NMR Spectroscopy Analyze->NMR MS Mass Spectrometry Analyze->MS Resolve Resolution & Purification HPLC->Resolve NMR->Resolve MS->Resolve Purify Purification: - Precipitation Resolve->Purify

References

ACVA oxidation studies kinetic evaluation

Author: Smolecule Technical Support Team. Date: February 2026

ACVA Oxidation Data at a Glance

The table below summarizes key quantitative data from recent studies on ACVA-induced oxidation of various fluoroquinolone antibiotics. This information is crucial for planning and comparing experiments.

Drug Substance Oxidizing Agent Typical ACVA Concentration Common Incubation Temperatures Reaction Kinetics Key Analytical Techniques
Lomefloxacin (LOM) ACVA [1] 10 mM [1] 40°C, 50°C, 60°C [1] Second-order [1] HPLC-DAD, UHPLC-MS/MS [1]
Balofloxacin (BAL) ACVA [1] 10 mM [1] 40°C, 50°C, 60°C [1] Second-order [1] HPLC-DAD, UHPLC-MS/MS [1]
Ciprofloxacin (CIP) ACVA [2] Information missing Information missing Second-order [2] RP-HPLC-DAD, UHPLC-MS/MS, TLC-Direct Bioautography [2]
Pefloxacin (PEF) ACVA [2] Information missing Information missing Second-order [2] RP-HPLC-DAD, UHPLC-MS/MS, TLC-Direct Bioautography [2]

Detailed Experimental Protocol

Based on the studies, here is a generalized and detailed methodology for conducting ACVA oxidation studies, which you can adapt for different drug substances.

1. Reaction Setup and Incubation [1]

  • Preparation: Dissolve the drug substance (e.g., Lomefloxacin or Balofloxacin) and ACVA in a suitable solvent (often an aqueous buffer or organic solvent mixture).
  • Concentration: Use a typical ACVA concentration of 10 mM to initiate the radical reaction.
  • Incubation: Incubate the reaction mixture at controlled temperatures. Studies often use a range from 40°C to 60°C to simulate long-term degradation and isolate labile products. The oxidation process follows second-order reaction kinetics [1] [2].

2. Chromatographic Analysis (HPLC) [1]

  • Column: Use a reversed-phase C18 column (e.g., Kinetex 5u XB-C18, 250 × 4.6 mm, 5 μm).
  • Mobile Phase: Employ an isocratic elution with a mixture of 0.05 M phosphate buffer (pH = 3.20) and acetonitrile.
    • The ratio is optimized for the specific drug; for example, 87:13 (v/v) for Lomefloxacin and 80:20 (v/v) for Balofloxacin.
  • Temperature: Maintain the column at 30°C.
  • Detection: Use a Diode-Array Detector (DAD) to monitor the drug and its degradation products.

3. Method Validation [1] The developed HPLC methods should be validated according to ICH guidelines, ensuring:

  • Specificity: The method must distinguish the drug from its degradation products, with resolution factors typically greater than 2.5.
  • Linearity, Accuracy, and Precision: These parameters must meet acceptance criteria.

4. Identification of Degradation Products [1] [2]

  • Use Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to identify the structures of the degradation products.

5. Kinetic Evaluation [1] [2]

  • Monitor the degradation over time to determine the reaction rate constant and confirm the order of reaction (found to be second-order for several fluoroquinolones).

Troubleshooting Common Issues

  • Low Degradation Yield: The course of oxidation depends on the fluoroquinolone type, incubation time, and temperature [2]. If degradation is slow, consider increasing the temperature within the 40-60°C range or extending the incubation time.
  • Poor Chromatographic Separation: If the drug and its degradation products are not well-separated, optimize the mobile phase composition (adjust the buffer-to-acetonitrile ratio) and pH [1].
  • Unidentified Degradation Products: UHPLC-MS/MS is the primary tool for structural assignment [1] [2]. If information is still lacking, consider using additional analytical techniques.

Safety and Thermal Hazard Information

  • Thermal Decomposition: ACVA is an azo compound that can undergo thermal runaway at high temperatures. Its decomposition is a complex, multi-stage process [3].
  • Toxic Byproducts: Pyrolysis of ACVA can release toxic gases, including hydrogen cyanide (HCN) and methane [3].
  • Handling Precautions: Conduct thermal experiments carefully, using appropriate safety equipment like fume hoods and personal protective equipment. Be aware that ACVA has a relatively low apparent activation energy (∼91 kJ/mol), meaning it can decompose more easily than some other azo initiators [3].

Experimental Workflow Visualization

The flowchart below outlines the general workflow for an ACVA oxidation study, from setup to data analysis.

ACVA_Workflow ACVA Oxidation Experimental Workflow Start Experiment Start Setup Reaction Setup • Dissolve drug & ACVA (e.g., 10 mM) • Set temperature (40-60°C) Start->Setup Incubate Incubate Reaction • Monitor over time • Follows second-order kinetics Setup->Incubate Analyze Sample Analysis • HPLC with C18 column • Isocratic elution (Buffer/ACN) • Column: 30°C Incubate->Analyze Validate Method Validation • Specificity (Resolution > 2.5) • ICH Guidelines Compliance Analyze->Validate Identify Identify Products • UHPLC-MS/MS analysis • Propose degradation product structures Analyze->Identify Kinetic Kinetic Evaluation • Determine rate constant • Confirm reaction order Analyze->Kinetic End Data Interpretation & Reporting Validate->End Identify->End Kinetic->End

References

improving ACVA initiated polymerization yield

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ACVA and RAFT Polymerization

ACVA is a common thermal radical initiator used in polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) [1]. Its role is to provide the initial free radicals needed to start the polymerization chain reaction [2].

The diagram below illustrates the core mechanism of a RAFT polymerization initiated by ACVA.

raft_mechanism ACVA ACVA I Radical (I•) ACVA->I Heat Δ Pn Propagating Chain (Pn•) I->Pn + M M Monomer (M) Pn->Pn Propagation + M Adduct Intermediate Adduct Radical Pn->Adduct 1. Addition to CTA DeadPolymer Dead Polymer Pn->DeadPolymer Termination (Bimolecular) CTA RAFT Agent (S=C(Z)S-R) CTA->Adduct Adduct->Pn 2. Fragmentation (Reversal) LivingPolymer Living Polymer (Pn-S-C(Z)=S) Adduct->LivingPolymer 2. Fragmentation releases R• R Leaving Group Radical (R•) Adduct->R Pm New Propagating Chain (Pm•) Pm->Pm Propagation + M LivingPolymer->Pn Re-activates in Main RAFT Equilibrium R->Pm Re-initiation + M

Troubleshooting Guide: Common Issues & Solutions

Here is a structured FAQ to help diagnose and resolve common problems in ACVA-initiated RAFT polymerizations.

Issue Possible Causes Troubleshooting Strategies
Low Monomer Conversion Insufficient initiator amount or activity; Excessively short reaction time; Incorrect temperature (too low). Optimize ACVA concentration and ratio to CTA [3]; Ensure temperature is high enough for ACVA decomposition (typically 60-80°C) [4]; Increase reaction time.
High Dispersity (Đ > 1.2) High proportion of dead polymer chains; Inefficient RAFT agent; Poor control over reaction kinetics. Reduce the initial concentration of ACVA relative to the RAFT agent to minimize dead chains [2]; Verify the suitability of the RAFT agent for the monomer [3]; Ensure proper agitation and temperature control [5].
Poor Emulsion Stability Improper surfactant selection or concentration; High electrolyte concentration; Inadequate control of pH and temperature. Optimize the type and amount of surfactant/emulsifier [5]; Control electrolyte concentration and pH; Use co-stabilizers or crosslinkers if needed [5].
Polymer Particle Agglomeration Inadequate dispersion of monomers; High monomer concentration; Insufficient agitation. Optimize surfactant levels and agitation speed [5]; Control monomer concentration; Consider using anti-agglomerating agents [5].
Inhibition/Premature Termination Presence of oxygen or impurities (inhibitors) in the system; Degraded initiator. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles) [4]; Use high-purity monomers; Implement inert gas (e.g., N₂) purging and maintain oxygen-free conditions [5]; Use fresh ACVA and store it correctly.

Optimizing Yield with Design of Experiments (DoE)

The traditional "One-Factor-at-a-Time" (OFAT) approach is inefficient for complex systems like RAFT polymerization. Design of Experiments (DoE) is a superior statistical method that systematically explores how multiple factors interact to affect the final outcome, leading to better optimization with fewer experiments [3].

Key Factors and Responses

When planning a DoE for RAFT polymerization, you define the inputs (factors) and outputs (responses).

  • Numeric Factors: Reaction time, temperature, monomer-to-RAFT agent ratio (R~M~), initiator-to-RAFT agent ratio (R~I~), and solids content (w~s~) [3].
  • Categorical Factors: Type of solvent and RAFT agent [3].
  • Responses: Monomer conversion, theoretical and apparent molecular weights (M~n~), and dispersity (Đ) [3].
A Step-by-Step DoE Workflow

The following diagram outlines a generalized workflow for applying DoE to polymerization optimization.

doe_workflow Start 1. Define Objective & System A 2. Select Factors & Ranges Start->A B 3. Choose Experimental Design (e.g., Face-Centered CCD) A->B Factors Factors: Time, Temp, R_M, R_I A->Factors C 4. Execute Experiments (According to Design) B->C D 5. Analyze Data & Build Models C->D E 6. Validate Prediction D->E Responses Responses: Conversion, M_n, Đ D->Responses Model Generate Prediction Equations D->Model End Optimal Conditions Found E->End

Example Protocol: RAFT Polymerization of Methacrylamide

This is a specific example of a central-point experiment from a DoE study [3].

  • Reaction Setup: In a screw-capped vial, dissolve Methacrylamide (MAAm, 533 mg, 6.26 mmol) and the RAFT agent CTCA (5.6 mg, 18 μmol) in Milli-Q water (3.000 g).
  • Initiator Addition: Add ACVA (31 μg, 1.12 μmol) using a micropipette, transferring the appropriate volume from a stock solution in DMF. Add more DMF to achieve a 5 wt% concentration as an internal standard for NMR analysis.
  • Initiation: Homogenize the mixture, purge with N₂ gas for 10 minutes to remove oxygen, and then place the vial in an oil bath at 80°C with stirring (600 rpm) for 260 minutes.
  • Termination & Analysis: Quench the reaction by rapid cooling and exposure to air. Determine monomer conversion via ¹H NMR spectroscopy. Precipitate the polymer in ice-cold acetone, filter, and dry under vacuum to obtain the final product as a powder.

Key Takeaways for Your Support Center

  • Focus on Interactions: The main advantage of DoE is its ability to uncover factor interactions (where the effect of one factor depends on the level of another), which the OFAT method completely misses [3].
  • Balance Living vs. Dead Polymers: The ratio of ACVA (initiator) to the RAFT agent (CTA) is critical. A lower initiator-to-CTA ratio generally increases the fraction of "living" polymers with good end-group fidelity and reduces dead chains, leading to lower dispersity [2].
  • Leverage Prediction: The mathematical models generated from a DoE study allow you to predict outcomes and numerically find the factor settings that will achieve a specific synthetic goal, moving from trial-and-error to predictive synthesis [3].

References

ACVA vs AIBN initiator efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Properties of ACVA vs. AIBN

Property ACVA AIBN
Chemical Name 4,4'-Azobis(4-cyanopentanoic acid) [1] 2,2'-Azobis(2-methylpropionitrile) [2]
Molecular Weight 280.3 g/mol [3] 164.21 g/mol [2] [4] [3]
10-hour Half-life Temperature 68°C [3] 65°C [4] [3]
Water Solubility 0.3% (can be turned into water-soluble sodium salt) [4] [3] 0.1% (poor) [2] [4]
Primary Application Context Forced degradation studies in pharmaceutical development [1] General free-radical polymerizations and organic synthesis [2] [3]
Key Feature / Rationale for Use Water-soluble; forms C-centered radicals for selective oxidation without oxygenated byproducts [1] Common oil-soluble initiator; well-characterized decomposition [2] [4]
Toxicity (LD50 Oral Rat) >527 mg/kg (Product), 2369 mg/kg (Decomposition Product) [4] 100 mg/kg (Product), 25 mg/kg (Decomposition Product) [4]

Experimental Insights and Protocols

While direct efficiency comparisons are scarce, ACVA is established as a preferred agent in specific pharmaceutical testing protocols.

  • Application in Pharmaceutical Stress Testing: Research indicates that ACVA is recommended for forced degradation studies of drug substances to predict oxidative stability. Using radical initiators like ACVA can provide more reproducible results and better model auto-oxidation compared to hydrogen peroxide (H₂O₂), which can cause secondary degradation [1].
  • Proposed Experimental Workflow: The methodology below is derived from a study on the oxidation of fluoroquinolone antibiotics [1]. You can adapt this protocol to compare the efficiency of ACVA and AIBN in initiating the degradation of your compound of interest.
    • Preparation: Dissolve the drug substance in a suitable solvent (e.g., methanol, acetonitrile).
    • Initiation: Add a fixed concentration of the radical initiator (e.g., 10 mM ACVA or AIBN).
    • Incubation: Heat the solution at a constant temperature (e.g., 40°C, 50°C, or 60°C). Using temperatures lower than the traditional 60-80°C range helps simulate long-term degradation and can isolate labile products [1].
    • Monitoring: Withdraw samples at regular time intervals.
    • Analysis: Use HPLC-DAD to monitor the decrease in the concentration of the parent drug and the appearance of degradation products. The reaction can be evaluated using second-order kinetics [1].

Visualization of Workflow and Chemistry

To help visualize the conceptual role of these initiators and the proposed experiment, I have created the following diagrams using DOT language.

Diagram 1: Azo Initiator Decomposition Pathway

This diagram illustrates the general mechanism by which both ACVA and AIBN generate free radicals, which is the source of their initiating efficiency [2] [1].

DecompositionPathway AzoInitiator Azo Initiator (ACVA or AIBN) Radicals 2 × Carbon-Centered Radicals AzoInitiator->Radicals Decomposes NitrogenGas N₂ Gas AzoInitiator->NitrogenGas Releases Heat Heat (Δ) Heat->AzoInitiator

Diagram 2: Drug Oxidation Experimental Workflow

This diagram outlines the key steps in the experimental protocol for using these initiators in a drug degradation study [1].

ExperimentalWorkflow Start Prepare Drug Solution AddInitiator Add ACVA or AIBN Start->AddInitiator Incubate Incubate with Heat (40-60°C) AddInitiator->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze HPLC Analysis Sample->Analyze Results Determine Degradation Rate & Products Analyze->Results

Key Considerations for Selection

  • Solubility is a Primary Differentiator: The most decisive factor is often the reaction solvent. Use ACVA for aqueous or polar systems and AIBN for organic or non-polar systems [4] [1] [3].
  • Evaluate Toxicity and By-products: AIBN decomposes into tetramethylsuccinonitrile, which is highly toxic [2]. ACVA's decomposition products are considered less toxic, which is a significant advantage in pharmaceutical applications [4] [1].
  • Similar Kinetic Profiles: The half-life temperatures of ACVA (68°C) and AIBN (65°C) are very close, suggesting their decomposition rates and radical generation efficiency are comparable under similar conditions [3].

References

4 4' azobis(4 cyanovaleric acid) hydrogen peroxide oxidation study

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Oxidative Degradation Study

The table below summarizes the core findings from a 2024 study that directly investigated the oxidative degradation of deflazacort (DFL) using ACVA and hydrogen peroxide [1].

Oxidative Stressor Number of Novel Degradation Products Identified Degradation Product Codes Key Experimental Insights
Hydrogen Peroxide (H₂O₂) 3 DP-1, DP-2, DP-3 Led to a more complex degradation profile with multiple products [1].
4,4'-Azobis(4-cyanovaleric acid) (ACVA) 1 DP-4 Produced a simpler, distinct degradation product, indicating a different mechanistic pathway [1].

Detailed Experimental Protocol

The following methodology is adapted from the comprehensive analysis of deflazacort's oxidative degradation [1]. You can apply this general protocol to stress-test other compounds.

1. Oxidative Stress Conditions:

  • For Hydrogen Peroxide Treatment: The drug substance (e.g., deflazacort) is subjected to a solution of hydrogen peroxide. The specific concentration, solvent, and drug-to-stressor ratio should be optimized for your compound [1] [2].
  • For ACVA Treatment: The drug substance is treated with ACVA. As a radical initiator, ACVA is typically used at elevated temperatures (e.g., 40-60°C) to generate peroxyl radicals. The reaction is often carried out in an aqueous or appropriate organic buffer [1] [2].

2. Sample Analysis and Product Characterization:

  • Monitoring & Separation: The reaction mixtures are monitored over time using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) to track the disappearance of the parent drug and the formation of degradation products [1] [2].
  • Product Isolation: For major degradation products, preparative HPLC is used to isolate pure compounds for further structural analysis [1].
  • Structural Elucidation: The isolated products are characterized using a combination of advanced analytical techniques:
    • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and molecular formula [1] [2].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity [1].
    • Infrared (IR) Spectroscopy: Identifies functional groups in the novel structures [1].

The workflow of this protocol is illustrated below:

Start Start: Drug Substance StressorH2O2 Hydrogen Peroxide (H₂O₂) Start->StressorH2O2 StressorACVA ACVA Radical Initiator Start->StressorACVA Condition1 Reaction at Room Temperature StressorH2O2->Condition1 Condition2 Reaction at 40-60°C StressorACVA->Condition2 Analysis Analysis via HPLC-PDA Condition1->Analysis Condition2->Analysis Isolation Isolation via Preparative HPLC Analysis->Isolation Characterization Structural Elucidation (HRMS, NMR, IR) Isolation->Characterization ProductsH2O2 Degradation Products DP-1, DP-2, DP-3 Characterization->ProductsH2O2 ProductsACVA Degradation Product DP-4 Characterization->ProductsACVA

Key Differences Between ACVA and Hydrogen Peroxide

Understanding the fundamental nature of these stressors is key to interpreting the experimental data.

  • ACVA (Radical Initiator): ACVA is an azo compound that decomposes thermally to generate carbon-centered radicals, which rapidly react with oxygen to form peroxyl radicals [3] [4]. These radicals initiate oxidative degradation through hydrogen atom abstraction, leading to specific degradation pathways. Its controlled decomposition makes it useful for simulating certain types of oxidative stress in a predictable manner [1] [2].
  • Hydrogen Peroxide (Direct Oxidant): Hydrogen peroxide is a direct oxidizing agent. It can react with drug molecules through two-electron oxidation pathways, often targeting electron-rich functional groups. This can result in a different profile of degradation products compared to radical-based oxidation [1] [2].

Critical Handling and Safety Information

When working with ACVA in the lab, please note:

  • Storage: It must be stored cold, typically at 2-8°C, and protected from light to prevent premature decomposition [5] [6].
  • Hazards: ACVA is classified as a flammable solid and heating it can cause a fire [7] [6].
  • Decomposition: Upon thermal decomposition, it releases nitrogen oxides (NOx) and other hazardous gases [7].

References

ACVA & Azo Initiators vs. Organic Peroxides: A Safety and Handling Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative characteristics, with a focus on safety. It synthesizes information from the search results regarding the general class of azo initiators (like ACVA) versus organic peroxides [1] [2].

Feature Azo Initiators (e.g., ACVA) Organic Peroxides
Decomposition Products Primarily carbon-centered radicals and nitrogen gas (N₂) [1]. Oxygen-containing radicals (e.g., hydroxyl radicals) which are strong oxidizers [1].
Thermal Stability Higher decomposition temperatures; less likely to decompose accidentally [1]. AZDN's 10-hour half-life temp is 68°C [1]. Lower decomposition temperatures; more volatile, with a risk of rapid exothermic decomposition [1].
Shock Sensitivity Not shock-sensitive [1]. Can be shock-sensitive, increasing explosion risk during transport [1].
Health Risks & Handling Characterized by low toxicity and are not skin sensitizers [1]. ACVA is classified as a nonhazardous material under the Japanese Fire Service Act [3]. Generally present greater workplace hazards and require stricter hazard mitigation programs [1].
Reactivity & Impurity Interactions Not susceptible to radical-induced decomposition; will not react with solvents, dyes, or pigments; inert to redox-sensitive agents [1]. Can undergo radical-induced decomposition; may react with redox-sensitive agents, solvents, and dyes, complicating reaction setup [1].

Experimental Context and Applications

The safety profile of ACVA makes it particularly valuable in controlled experimental settings, such as pharmaceutical stress testing.

  • Experimental Protocol for Drug Degradation Studies: A cited study used ACVA to investigate the oxidation of fluoroquinolone antibiotics (lomefloxacin and balofloxacin) [2].
    • Methodology: The oxidation was performed using a 10 mM ACVA solution. The reaction mixtures were incubated at elevated temperatures (40°C, 50°C, and 60°C) to accelerate the radical-initiated degradation process. The resulting degradation products were then separated and analyzed using HPLC-DAD and UHPLC-MS/MS methods [2].
    • Rationale for Use: The study highlights that azo initiators like ACVA and AIBN are recommended for forced degradation studies as they provide a reproducible source of carbon-centered radicals at moderately elevated temperatures. This is a good model for auto-oxidation pathways that can occur during long-term drug storage. In contrast, oxidation with H₂O₂, often conducted at room temperature, carries the risk of generating highly reactive and non-selective hydroxyl radicals, which can lead to secondary degradation products not typical of shelf-life aging [2].

The experimental workflow for such a stability study can be visualized as follows:

Start Prepare Drug Solution ACVA Add ACVA Initiator Start->ACVA Incubate Incubate at 40-60°C ACVA->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC/UHPLC-MS Sample->Analyze Identify Identify Degradation Products Analyze->Identify

Experimental Workflow for Drug Degradation Using ACVA

Key Safety Takeaways for Researchers

For scientists and drug development professionals, the choice of initiator involves a critical safety and practicality assessment.

  • Prioritize Azo Initiators for Predictability and Safety: ACVA and other azo compounds (like AIBN) are preferred for their well-defined decomposition behavior and superior thermal stability [1] [2]. This reduces risks of accidental decomposition during storage, handling, and experimental setup.
  • Mitigate Undesired Side Reactions: The inertness of azo initiators towards solvents and functional groups is a major advantage. By using ACVA, you minimize the formation of unexpected by-products and chain defects, leading to cleaner reactions and more reliable experimental data on the intrinsic stability of your API [1].
  • Follow Established Protocols for Oxidation Studies: As demonstrated in the literature, using ACVA at concentrations like 10 mM and temperatures between 40°C and 60°C provides a controlled and scientifically valid model for oxidative degradation, effectively predicting the products formed under long-term storage conditions [2].

References

validating HPLC methods for ACVA degradation products

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Validation Parameters

Validation Parameter Experimental Procedure & Description Typical Acceptance Criteria (from ICH)
Specificity / Selectivity [1] Ability to distinguish analyte from impurities. Stressed samples (e.g., ACVA-treated) analyzed to confirm separation of drug substance from its degradation products. Peak purity tools (e.g., DAD) are used. No interference from blank, placebo, or known impurities. Resolution between drug peak and nearest degradation product ≥ 2.0 [2].
Linearity & Range [1] Prepare at least 5 concentrations of analyte across the range. Plot peak area vs. concentration; calculate correlation coefficient (R²). R² ≥ 0.990 [1]. The range should cover expected impurity levels (e.g., from LOQ to 150% of specification level) [3].

| Precision [1] | Repeatability: Inject six replicates of the same sample. Intermediate Precision: Perform analysis on different days, by different analysts, or on different instruments. | %RSD (Relative Standard Deviation) of area ≤ 2.0% for the drug assay; ≤ 10% for related substances at the specification level [1] [2]. | | Accuracy (Recovery) [1] [3] | Spike known amounts of analyte (or impurity) into a sample matrix (e.g., drug substance). Calculate the percent recovery of the amount found versus the amount added. | Recovery of 98–102% for the drug substance [1]. For impurities, recovery is typically acceptable within 70–130% at the LOQ level [2]. | | Limit of Detection (LOD) & Quantification (LOQ) [1] | Based on signal-to-noise ratio. LOD = 3:1 S/N; LOQ = 10:1 S/N. Alternatively, determined via standard deviation of the response and slope of the calibration curve. | LOD and LOQ should be sufficiently low to detect and quantify impurities at or below the reporting threshold (e.g., 0.05%). | | Robustness [1] | Deliberate, small changes in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase pH ±0.1 units) to evaluate method reliability. | The method should maintain system suitability and resolution between critical pairs under all varied conditions. |

Experimental Protocol for ACVA Forced Degradation

Forced degradation studies are critical to generating the samples needed for developing and validating a stability-indicating HPLC method [2] [4]. The following workflow outlines the key steps, from sample preparation to method application.

workflow Start Start: Forced Degradation & Method Validation A 1. Perform Forced Degradation with ACVA Start->A B 2. Develop HPLC Method (Mobile Phase, Column, Gradient) A->B C 3. Validate the Method (Specificity, Linearity, etc.) B->C D 4. Apply Validated Method for Stability Studies C->D

Here are the detailed methodologies for the key steps shown in the diagram:

  • Step 1: Perform Forced Degradation with ACVA

    • Objective: To generate representative degradation products for method development [5] [4].
    • Protocol: Prepare a solution of the drug substance in an appropriate solvent and add ACVA (e.g., at a concentration of 10 mM). Incubate the solution at a moderately elevated temperature (e.g., 40–60°C) for a specific duration (e.g., 48 hours). The goal is to degrade about 5–20% of the active ingredient to avoid secondary degradation [5] [4]. A control sample (ACVA without drug) should be analyzed to rule out interference [5].
  • Step 2: Develop the HPLC Method

    • Chromatographic Conditions (Example): Based on a study of lomefloxacin and balofloxacin [5] [6]:
      • Column: C18, core-shell type (e.g., Phenomenex Kinetex, 250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH ~3.20) and acetonitrile in an optimized ratio (e.g., 87:13 v/v or 80:20 v/v).
      • Temperature: 30°C.
      • Detection: UV-Vis or DAD (Diode Array Detector).
    • System Suitability Test: Before validation, ensure the system performs adequately. Parameters include capacity factor (k'>2), tailing factor (T≤2), theoretical plates (N>2000), and resolution (Rs≥2) between the drug and the closest eluting degradation product [7].
  • Step 3: Validate the Method

    • Follow the experimental procedures and acceptance criteria outlined in the table above to validate all key parameters [1].

Key Considerations for Your Research

  • ACVA as a Predictive Tool: ACVA is an azo-initiator that generates carbon-centered radicals, making it an excellent tool for predicting autoxidation degradation products that can form during long-term storage, often more reliably than hydrogen peroxide alone [5] [6].
  • Specificity is Paramount: The core of a stability-indicating method is its ability to measure the analyte accurately in the presence of all potential impurities. This is demonstrated through forced degradation studies [2].
  • Documentation: Maintain comprehensive documentation of the validation protocol, raw data, and final report. This is essential for regulatory submissions and internal quality control [1].

References

ACVA thermal stability vs other azo initiators

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties and Kinetic Parameters

The table below summarizes key thermal and kinetic parameters for ACVA and other common azo initiators, which determine their handling safety and application suitability.

Initiator 10-hour Half-life Temperature (°C) Decomposition Point (°C) Apparent Activation Energy, Ea (kJ mol⁻¹) Heat of Decomposition (J g⁻¹)
ACVA 68 [1] 106–110 [1] 91 [2] 4706 [2]
AIBN 65 [1] 100–103 [1] Information missing Information missing
ADVN 52 [1] 97–99 [1] Information missing Information missing
ACHN 87 [1] 138–143 [1] Information missing Information missing

Key Comparison Insights:

  • ACVA's Lower Activation Energy: With an Ea of 91 kJ mol⁻¹, ACVA decomposes more readily than some other azo compounds, indicating higher thermal hazard potential [2].
  • Substantial Heat Release: ACVA's decomposition releases 4706 J g⁻¹, significantly higher than other common azo initiators, posing a greater risk of thermal runaway accidents [2].

Experimental Methods for Thermal Analysis

The data in the comparison table were generated using standardized thermal analysis techniques.

  • Thermogravimetric Analysis (TGA): Measures mass change as a function of temperature/time to determine decomposition stages and temperatures [2].
  • Differential Scanning Calorimetry (DSC): Measures heat flow differences between sample and reference, quantifying enthalpy changes (exothermic/endothermic) during decomposition [2].
  • Kinetic Analysis: Apparent activation energy (Ea) calculated using the Kissinger-Akahira-Sunose (KAS) model-free isoconversional method [2].
  • Decomposition Product Identification: TGA-FTIR (Fourier Transform Infrared Spectroscopy) combination technology identifies gaseous products released during each decomposition stage [2].

Thermal Hazards and Decomposition

Understanding ACVA's decomposition behavior is crucial for risk assessment.

  • Complex Decomposition Process: ACVA undergoes a four-stage mass loss with heat release concentrated in the first and final stages [2].
  • Toxic Decomposition Products: Pyrolysis generates toxic gases including hydrogen cyanide (HCN) and methane (CH₄), requiring strict safety controls [2].

Practical Application and Handling Guide

This section translates experimental data into practical recommendations for researchers.

  • Solubility Profile: ACVA is soluble in polar aprotic solvents like DMSO (84.5 g/100g) and DMF (48.2 g/100g), but practically insoluble in hydrocarbons and water (when neutral) [1].
  • Polymerization Applications: ACVA is a water-soluble initiator often used for acrylic acid, acrylamide, and other water-soluble monomers [1].
  • Safety and Storage Classifications: Classified as a Deleterious Substance in Japan and a Nonhazardous material under the Japanese Fire Service Act [1].

ACVA ACVA TGA TGA ACVA->TGA Input DSC DSC ACVA->DSC Input TGA_FTIR TGA_FTIR TGA->TGA_FTIR Coupled with Stage_Info Stage_Info TGA->Stage_Info Provides KAS KAS DSC->KAS Data for Heat_Release Heat_Release DSC->Heat_Release Provides Ea_Value Ea_Value KAS->Ea_Value Calculates Toxic_Gas Toxic_Gas TGA_FTIR->Toxic_Gas Identifies

Experimental Workflow for ACVA Thermal Analysis

Conclusion and Summary

  • Thermal Hazard: ACVA has lowest activation energy (91 kJ/mol) and highest heat release (4706 J/g) among common azo initiators, requiring careful thermal management [2].
  • Key Applications: Its water solubility when ionized makes it particularly valuable for polymerizing acrylic acid, acrylamide, and other monomers in aqueous systems [1].
  • Safety Priority: Strict temperature control is essential during handling and storage due to ACVA's high decomposition heat and toxic gas generation [2].

References

comparing water soluble initiators V-501 V-56 V-68

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data at a Glance

The table below summarizes the key physical and chemical properties of the three initiators to facilitate a direct comparison.

Property V-501 (4,4'-Azobis(4-cyanovaleric acid)) V-56 (2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]) V-68 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride)
CAS Number 2638-94-0 [1] 61551-69-7 [2] 2997-92-4 [3]
Molecular Weight 280.28 [1] 288.35 [2] 271.19 [3]
10-hour Half-life Temperature 63 °C (in DMF) [1] 86 °C (in water) [2] 56 °C (in water) [3]
Key Functional Group Carboxyl group [1] Hydroxyl group [2] Amidine group (Cationic) [3]
Solubility Profile Soluble in hot water, methanol, and alkali; practically insoluble in cold water [1] Freely soluble in water and methanol [2] Freely soluble in water; practically insoluble in methanol, ethanol, and acetone [3]
Appearance White powder [1] White to slightly yellow crystalline powder [2] Nearly white granules [3]

Application and Experimental Guidance

Selecting the right initiator depends heavily on your specific polymerization conditions and desired polymer properties.

Recommended Applications
  • V-501: Its terminal carboxyl group allows for post-polymerization modification, making it suitable for producing functionalized polymers. It is a good general-purpose, nitrile-based initiator [1].
  • V-56 (VA-086): This non-ionic, non-nitrile initiator is excellent for introducing terminal hydroxyl groups onto polymers. Its high 10-hour half-life temperature (86°C) is ideal for reducing residual monomer content when used as a co-initiator in higher-temperature stages [2].
  • V-68 (V-50): The cationic amidine group makes it perfect for synthesizing cationic emulsions and latexes. It is highly active and is used in applications like synthetic rubber and adhesives, and as a coagulant [3].
General Protocol for Emulsion Polymerization

This is a common method that utilizes water-soluble initiators. The workflow can be summarized as follows, though specific conditions (temperature, monomer, surfactant) will vary.

G Start Start: Prepare Aqueous Phase A Disperse Monomer in Water with Surfactant Start->A B Heat with Stirring to Reaction Temperature A->B C Add Water-Soluble Initiator (e.g., V-501, V-56, V-68) B->C D Polymerization Initiation: Initiator decomposes to generate free radicals C->D E Particle Nucleation & Growth (Particle Formation) D->E F Particle Growth Stage (Constant Rate) E->F G Polymerization Completion (Depletion of Monomer) F->G End End: Obtain Polymer Dispersion (Latex) G->End

Detailed Procedure:

  • Formulate the Emulsion: In a reactor, disperse the water-insoluble monomer in the aqueous phase using a suitable surfactant (emulsifier). This creates a system containing monomer droplets, emulsifier micelles, and possibly dissolved monomer [4].
  • Initiate Polymerization: Purge the system with an inert gas (e.g., nitrogen) to remove oxygen, which inhibits free-radical polymerization [5]. Heat the emulsion with constant stirring to the desired reaction temperature. The temperature should be selected based on the 10-hour half-life temperature of your chosen initiator to ensure an appropriate decomposition rate [1] [2] [3].
  • Add the Initiator: Introduce the water-soluble initiator (V-501, V-56, or V-68) to the system. Radicals generated in the aqueous phase can diffuse into monomer-swollen micelles to initiate polymerization [4]. The polymerization proceeds through the classic stages of initiation, propagation, and termination [5].
  • Particle Growth: As polymerization continues, the particles grow by diffusion of monomer from the droplet reservoirs. The number of particles typically stabilizes after the initial stage, leading to a constant polymerization rate [4].
  • Process Completion: Continue the reaction until the monomer is consumed. The final product is a stable dispersion of polymer particles in water, known as a latex [4].

Key Selection Insights

  • Temperature is Critical: The 10-hour half-life temperature is a key parameter. V-68 is suited for lower-temperature reactions (~56°C), V-501 for medium temperatures (~63°C in DMF), and V-56 for higher-temperature processes (~86°C) [1] [2] [3].
  • Functionality Guides Choice: The different terminal groups (carboxyl, hydroxyl, amidine) impart distinct properties to the polymer chain, enabling specific downstream applications and modifications [1] [2] [3].
  • Solubility Matters: While all are water-soluble, their solubility in other solvents varies. V-56 is soluble in methanol and ethanol, while V-68 is practically insoluble in most organic solvents, which can influence formulation decisions [1] [2] [3].

References

ACVA radical reactivity comparison with KMnO4

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Profiles at a Glance

The table below summarizes the core characteristics and applications of ACVA and KMnO₄.

Feature ACVA (4,4'-Azobis(4-cyanovaleric acid)) Potassium Permanganate (KMnO₄)
Primary Role Radical initiator (source of carbon-centered radicals) [1] Strong chemical oxidant [2] [3] [4]
Mechanism of Action Thermal decomposition to generate free radicals that initiate chain reactions [1] Direct electron transfer; can involve ester formation & elimination or C-H abstraction [3] [5]
Common Applications Forced degradation studies to model autoxidation in drug stability testing [1] Oxidation of alcohols to carbonyls/carboxylic acids; oxidative cleavage of alkenes/alkanes; analytical titration [2] [3] [4]
Typical Conditions Mild temperatures (e.g., 40-60°C) in aqueous or organic solvents [1] Acidic, basic, or neutral aqueous solutions; often requires heating [3] [4]
Key Selectivity Selective for free radical oxidation pathways; good model for long-term oxidative degradation [1] Non-selective strong oxidizer; can degrade complex molecules and lead to multiple products [1]
Analysis & Detection HPLC/UHPLC-MS/MS to separate and identify multiple degradation products [1] Often used in spectrophotometric methods or as a self-indicating titrant [6] [4]

Detailed Experimental Context

The distinct behaviors of ACVA and KMnO₄ lead to their use in different experimental protocols.

ACVA in Pharmaceutical Forced Degradation Studies

ACVA is prized in pharmaceutical chemistry for its ability to reliably mimic the autoxidation that drugs might undergo during long-term storage [1]. A typical protocol involves:

  • Incubation: Dissolving the drug substance (e.g., Balofloxacin or Lomefloxacin) in a solution containing ACVA (e.g., 10 mM) and incubating at a controlled temperature (40-60°C) for a set period (e.g., 48 hours) [1].
  • Analysis: Using a stability-indicating HPLC method to monitor the depletion of the main drug and the formation of degradation products. The mobile phase often consists of a phosphate buffer and acetonitrile (e.g., 80:20 v/v), with analysis conducted on a C18 column at 30°C [1].
  • Product Identification: The degradation products are typically identified using techniques like UHPLC-MS/MS [1].
KMnO₄ in Oxidation and Analysis

KMnO₄ is a versatile oxidant with applications from organic synthesis to analytical chemistry.

  • Oxidation of Alkylbenzenes: When treating an alkylbenzene (like toluene) with KMnO₄, it is oxidized to a benzoic acid derivative. This reaction requires a hydrogen atom on the benzylic carbon and proceeds through a proposed free-radical mechanism initially [2].
  • Oxidation of Alcohols: KMnO₄ can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones [3]. The mechanism is thought to involve the reaction of the alcohol with KMnO₄ to set up a good leaving group (like HMnO₄⁻), followed by an E2-like elimination where the α-hydrogen is removed to form the carbonyl group [3] [5].
  • Spectrophotometric Drug Estimation: KMnO₄ can be used to estimate drugs in pharmaceutical formulations. In one method, a drug (e.g., Gemifloxacin) is reacted with excess KMnO₄ in acidic medium. The unreacted KMnO₄ is then quantified by reacting it with a fixed amount of a dye like Methyl Orange and measuring the decrease in the dye's absorbance at 507 nm [6].

Experimental Workflows

The diagrams below illustrate the general workflows for using each reagent in a degradation study.

acva_workflow Start Start: Drug Substance A Incubate with ACVA (40-60°C) Start->A B Sample at Time Intervals A->B C HPLC Analysis B->C D UHPLC-MS/MS for Product ID C->D End End: Kinetic Profile & Degradation Pathway D->End

ACVA Radical Degradation Study Workflow

kmno4_workflow Start Start: Analyte (Drug/Alcohol) A React with KMnO₄ (Acidic/Basic Medium) Start->A B Option A: Direct Titration (Self-Indicating) A->B C Option B: Spectrophotometry (Measure unreacted KMnO₄) A->C D Option C: Product Isolation and Identification A->D End End: Concentration or Oxidized Product B->End C->End D->End

KMnO₄ Oxidation Analysis Workflow

Key Takeaways for Researchers

  • For Predictive Stability Studies: Choose ACVA to model the autoxidation of pharmaceuticals under storage conditions. Its radical-based mechanism provides a more accurate and controlled simulation of long-term degradation compared to strong oxidizers [1].
  • For Synthesis or Potent Oxidation: Choose KMnO₄ when you need to fully oxidize a functional group (e.g., converting a primary alcohol to a carboxylic acid) or perform oxidative cleavage. Its strong, non-selective nature is useful for both synthesis and analytical quantification [2] [6] [3].
  • Selectivity is the Key Difference: ACVA offers pathway selectivity for radical reactions, while KMnO₄ is a non-selective oxidant. This fundamental difference dictates their respective applications in predictive modeling versus forceful transformation.

References

4 4' azobis(4 cyanovaleric acid) impurity profiling

Author: Smolecule Technical Support Team. Date: February 2026

ACVA in Oxidative Forced Degradation

In pharmaceutical development, forced degradation studies help identify a drug's degradation products and pathways, which is crucial for ensuring product safety and efficacy [1]. Oxidation is a common degradation pathway [2].

ACVA is a radical initiator used to simulate auto-oxidation conditions, particularly those involving peroxy radicals. Its thermal decomposition generates carbon-centered radicals, which react with oxygen to form peroxy radicals that initiate oxidative chain reactions [3] [2] [4]. This mechanism is vital for predicting a drug's stability.

The following diagram illustrates a typical workflow for using ACVA in an oxidative forced degradation study.

Start Start: Drug Substance Solution/Suspension ACVA Add ACVA Stressor Start->ACVA Incubate Incubate (e.g., 37°C for 24h) ACVA->Incubate Analyze Analyze Sample Incubate->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Develop Develop Stability- Indicating Method Identify->Develop

Experimental Protocol for Using ACVA

The table below summarizes a detailed methodology for using ACVA in forced degradation studies, based on a research study of the drug Deflazacort [3].

Protocol Aspect Detailed Methodology & Conditions
Objective To investigate oxidative degradation pathways and identify novel degradation products [3].
ACVA Solution Preparation Prepare a 10 mM ACVA solution in a suitable solvent [3].
Stress Conditions Mix drug substance with ACVA solution. Incubate at 37°C for 24 hours [3].
Reaction Termination The study did not specify a termination method, suggesting analysis may proceed directly after incubation [3].
Sample Analysis Use HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry) for separation and structural elucidation. Confirm structures using 1D/2D NMR spectroscopy [3].
Key Outcomes Successful identification of four novel oxidative degradation products of Deflazacort using this protocol [3].

Comparison of Oxidative Stressors

The table below compares ACVA with other common oxidative stressors used in forced degradation, based on general principles of pharmaceutical testing [2] [1].

Stressor Mechanism of Action Simulates Real-World Conditions Key Characteristics & Considerations
ACVA (Radical Initiator) Thermal decomposition generates carbon-centered radicals, leading to peroxy radicals [3] [2]. Auto-oxidation in solid drug products, often initiated by impurities in excipients [2]. Provides a controlled, reproducible source of radicals. Useful for studying auto-oxidation pathways [3] [2].
Hydrogen Peroxide (H₂O₂) Direct electrophilic (peroxide-mediated) oxidation [2]. Soluble oxidizers encountered during manufacturing or from excipients [2] [1]. A strong, direct oxidizing agent. Its reaction mechanisms differ from radical-mediated auto-oxidation [2].
Metal Ions (e.g., Cu²⁺, Fe³⁺) Catalyze the decomposition of peroxides to generate reactive radicals (e.g., hydroxyl radical) [2]. Trace metal contaminants present in APIs, excipients, or introduced during manufacturing [2]. Highly reactive; copper is about 50 times more reactive than iron. Can initiate radical chain reactions [2].

Key Insights for Researchers

  • Justification for Use: ACVA is particularly valuable for simulating auto-oxidation in solid drug products. Many excipients contain hydroperoxide impurities that can decompose to initiate radical chain reactions; ACVA effectively models this stress [2].
  • Regulatory Context: Forced degradation studies are required for marketing applications (NDA). While not explicitly mandated for early phases (IND), conducting them early is beneficial for developing stability-indicating methods [1]. Guidelines are evolving, with Brazilian health agency ANVISA now recommending radical initiators like ACVA to better understand auto-oxidation [3].
  • Safety and Handling: ACVA is a flammable solid and may cause skin and eye irritation. Its dust can form explosive mixtures in air, requiring proper handling and ventilation [4].

References

Vazo initiators portfolio selection guide reaction temperature

Author: Smolecule Technical Support Team. Date: February 2026

Vazo Initiator Portfolio and Temperature Guide

The table below summarizes the key Vazo grades, their chemical names, and most importantly, their 10-hour half-life temperature, which is the primary criterion for selection based on your desired reaction temperature [1] [2].

Grade Name Chemical Name Common Abbreviation 10-hr Half-Life Temp. (°C) Key Benefit/Use Case
Vazo 52 2,2'-azobis(2,4-dimethylpentanenitrile) AMVN, ADVN 52°C Great for low-temperature polymerizations [1].
Vazo 56 WSP 2,2'-azobis(2-methylpropionamidine) dihydrochloride AAPH 56°C Water-soluble grade [1].
Vazo 64 2,2'-azobis(2-methylpropanenitrile) AIBN 64°C Cost-effective [1].
Vazo 67 2,2'-azobis(2-methylbutanenitrile) AMBN 67°C Best solubility in organic solvents [1] [2].
Vazo 68 WSP 4,4'-azobis(4-cyanovaleric acid) ACVA 68°C Soluble in water and organic solvents [1].
Vazo 88 1,1'-azobis(cyclohexanecarbonitrile) ACHN 88°C Ideal for high-temperature polymerizations [1].

As a general guideline, a specific Vazo grade is intended to be used within a reaction temperature range of 10 to 30 °C above or below its grade number (which corresponds to its 10-hour half-life temperature) [1] [2]. For example, Vazo 64 is typically used between 45°C and 90°C [2].

This selection logic can be visualized in the following workflow:

Vazo_Selection Start Define Polymerization Requirements Temp Determine Reaction Temperature Start->Temp Solvent Identify Reaction Medium Start->Solvent CheckTemp Select based on Temperature Temp->CheckTemp CheckWater Is water the primary solvent? Solvent->CheckWater WaterSoluble Select Water-Soluble Grade CheckWater->WaterSoluble Yes CheckWater->CheckTemp No Vazo56WSP Vazo 56 WSP (10-hr t½ = 56°C) WaterSoluble->Vazo56WSP Vazo68WSP Vazo 68 WSP (10-hr t½ = 68°C) WaterSoluble->Vazo68WSP TempRange Use 10-30°C range around grade number as guide CheckTemp->TempRange Vazo52 Vazo 52 (10-hr t½ = 52°C) TempRange->Vazo52 Vazo64 Vazo 64 (10-hr t½ = 64°C) TempRange->Vazo64 Vazo67 Vazo 67 (10-hr t½ = 67°C) TempRange->Vazo67 Vazo88 Vazo 88 (10-hr t½ = 88°C) TempRange->Vazo88

Vazo vs. Organic Peroxides: A Performance Comparison

For researchers selecting initiators, understanding the advantages of Vazo azonitrile initiators over commonly used organic peroxides is crucial. The table below compares them across key performance and safety metrics [1].

Aspect Vazo Azo Initiators Organic Peroxides
Polymer Quality Fewer chain defects; minimal unwanted branching/cross-linking; better control over molecular weight and morphology [1]. Can abstract hydrogen, leading to branching/cross-linking and broader molecular weight distribution [1].
Reaction Specificity Decomposes only by heat/light; not affected by redox agents, metals, solvents, or dyes [1]. Susceptible to radical-induced decomposition; can react with metals, solvents, and other agents [1] [3].
Safety Profile Higher decomposition temperatures; not shock-sensitive; lower toxicity; reduced explosion risk [1] [3]. Volatile and shock-sensitive; require strict temperature control to prevent rapid exothermic decomposition [1].

Experimental Considerations and Protocols

When integrating a Vazo initiator into your polymerization process, consider the following practical aspects:

  • Solubility is Key: For organic reaction mediums, all water-insoluble Vazo grades are soluble in common solvents like toluene and acetone. Vazo 67 offers the best solubility in a broader range of organic solvents and monomers [1] [2]. For aqueous systems, Vazo 56 WSP and Vazo 68 WSP are specifically designed to be water-soluble [1].
  • Handling and Safety: While Vazo initiators are generally safer than peroxides, always handle them with care. Avoid creating highly concentrated solutions, as these can undergo self-accelerating decomposition [2].
  • General Workflow: A typical experimental protocol involves [1]:
    • Selection: Choose the appropriate Vazo grade based on your reaction temperature and solvent using the guide above.
    • Preparation: Dissolve the calculated amount of initiator in the monomer or solvent. For Vazo noodles, note that they are low-dust forms designed for easier and safer handling [3].
    • Reaction: De-gas the solution to remove oxygen (which can inhibit free radical polymerization).
    • Initiation & Polymerization: Heat the reaction mixture to the target temperature to decompose the initiator and start the chain reaction.

References

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GHS Hazard Statements

Aggregated GHS information provided by 370 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 370 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 369 of 370 companies with hazard statement code(s):;
H228 (56.1%): Flammable solid [Danger Flammable solids];
H242 (40.92%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2638-94-0

Wikipedia

4,4'-Azobis(4-cyanopentanoic acid)

General Manufacturing Information

Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano-: ACTIVE

Dates

Last modified: 08-15-2023

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